molecular formula C30H36ClN3O3 B1669549 CP-640186 hydrochloride

CP-640186 hydrochloride

Número de catálogo: B1669549
Peso molecular: 522.1 g/mol
Clave InChI: DUBNXJIOBFRASV-GJFSDDNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CP-640186 is a potent inhibitor of mammalian ACCs and can reduce body weight and improve insulin sensitivity in test animals. CP-640186 has recently been shown to be a potent inhibitor of isoforms of mammalian ACCs with IC50 values of about 55 nM. This is currently the only reported potent inhibitor of mammalian ACCs. In cell cultures as well as in animal models, CP-640186 can reduce tissue malonyl-CoA levels, inhibit fatty acid biosynthesis, and stimulate fatty acid oxidation. Most importantly, CP-640186 can reduce body fat mass and body weight, and improve insulin sensitivity, validating ACCs as targets for antiobesity and antidiabetes drugs.

Propiedades

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CP-640186 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it plays a critical role in the regulation of fatty acid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo fatty acid synthesis and stimulates fatty acid oxidation. This dual action makes it a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where aberrant lipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, in vitro and in vivo pharmacology, and experimental protocols related to this compound.

Chemical and Physical Properties

CP-640186 is a bipiperidylcarboxamide derivative.[1] The hydrochloride salt is typically supplied as a white to off-white solid powder and is soluble in DMSO.[2]

PropertyValueReference
Molecular Formula C₃₀H₃₅N₃O₃ • HCl[2]
Molecular Weight 522.08 g/mol [2]
CAS Number 591778-70-0[2]
Appearance White to off-white solid powder[2]
Solubility Soluble in DMSO[2]

Mechanism of Action

This compound is a reversible and allosteric inhibitor of acetyl-CoA carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] CP-640186 inhibits both ACC1 and ACC2 with similar potency.[4][5]

By inhibiting ACC, CP-640186 leads to a decrease in the intracellular concentration of malonyl-CoA. This has two major downstream effects:

  • Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. A reduction in its availability directly curtails this process.

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 disinhibits CPT-1, leading to an increased rate of fatty acid oxidation.

dot

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

Enzyme Inhibition

This compound is a potent inhibitor of both ACC1 and ACC2.

EnzymeIC₅₀ (nM)Source
Rat Liver ACC153[5]
Rat Skeletal Muscle ACC261[5]
Cellular Activity

The inhibitory effects of CP-640186 on ACC translate to potent activity in various cell-based assays.

Cell LineAssayEndpointEC₅₀Reference
C2C12 cellsFatty Acid OxidationPalmitate Oxidation57 nM[6]
Isolated rat epitrochlearis muscleFatty Acid OxidationPalmitate Oxidation1.3 µM[6]
HepG2 cellsFatty Acid Synthesis-0.62 µM[6]
HepG2 cellsTriglyceride Synthesis-1.8 µM[6]
H460 cellsCell Growth-20 µM (48h)[6]

In Vivo Pharmacology

This compound has demonstrated efficacy in animal models, leading to reductions in fatty acid synthesis and increases in fatty acid oxidation.

Pharmacodynamics
Animal ModelTissueEndpointED₅₀ (mg/kg)Reference
Rats-Fatty Acid Synthesis13[4]
CD1 Mice-Fatty Acid Synthesis11[4]
ob/ob Mice-Fatty Acid Synthesis4[4]
RatsWhole BodyFatty Acid Oxidation~30[4]
Pharmacokinetics

Pharmacokinetic parameters of CP-640186 have been determined in rats.

ParameterRouteValueUnitReference
Plasma half-life (t₁/₂)Intravenous1.5h[4]
Bioavailability (F)Oral39%[4]
Clearance (Clp)Intravenous65ml/min/kg[4]
Volume of distribution (Vdss)Intravenous5L/kg[4]
TₘₐₓOral1.0h[4]
CₘₐₓOral (10 mg/kg)345ng/mL[4]
AUC₀-∞Oral (10 mg/kg)960ng•h/mL[4]

Experimental Protocols

ACC Enzyme Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of CP-640186 against purified ACC.

dot

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection p1 Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 10 mM MgCl₂, 5 mM KHCO₃) p2 Prepare substrate solution (ATP, Acetyl-CoA) p3 Prepare purified ACC enzyme p4 Prepare serial dilutions of This compound in DMSO r1 Add buffer, substrates, and CP-640186 to microplate wells p4->r1 r2 Initiate reaction by adding ACC enzyme r3 Incubate at 37°C d1 Terminate reaction (e.g., with acid) r3->d1 d2 Measure product formation (e.g., ADP using ADP-Glo™) d3 Calculate % inhibition and determine IC₅₀

References

CP-640186 Hydrochloride: A Deep Dive into its Mechanism of Action as an Acetyl-CoA Carboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-640186 hydrochloride is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, CP-640186 effectively reduces the synthesis of malonyl-CoA. This reduction has a dual impact: it curtails de novo lipogenesis and stimulates fatty acid oxidation. These metabolic shifts underscore its therapeutic potential in addressing metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of CP-640186, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

CP-640186 is an orally active and cell-permeable compound that functions as a reversible, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive concerning acetyl-CoA, citrate, and bicarbonate.[1][2][3] Structural studies have revealed that CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the interface between the two monomers of the CT dimer.[1] This binding action obstructs the enzymatic activity of ACC.

ACC is a key regulator of fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC in mammals:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a central role in fatty acid synthesis.

  • ACC2: Predominantly found on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation.

CP-640186 is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2 with similar potency.[2][3] This dual inhibition leads to a systemic reduction in malonyl-CoA levels, which in turn:

  • Inhibits Fatty Acid Synthesis: By decreasing the availability of malonyl-CoA, the primary building block for fatty acid chains, CP-640186 effectively curtails de novo lipogenesis.[2]

  • Stimulates Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, leading to an increased influx of fatty acids into the mitochondria and a subsequent rise in their β-oxidation.[2]

Quantitative Pharmacological Data

The inhibitory potency and physiological effects of CP-640186 have been quantified in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of CP-640186
TargetSpeciesIC50Reference
Acetyl-CoA Carboxylase 1 (ACC1)Rat (liver)53 nM[3][4][5][6][7][8]
Acetyl-CoA Carboxylase 2 (ACC2)Rat (skeletal muscle)61 nM[3][4][5][6][7][8]
Both ACC IsozymesNot Specified~55 nM[2]
Table 2: In Vitro Cellular Activity of CP-640186
Cell LineAssayEC50EffectReference
HepG2Fatty Acid Synthesis Inhibition0.62 µMInhibition of fatty acid synthesis[4][5]
HepG2Triglyceride Synthesis Inhibition1.8 µMInhibition of triglyceride synthesis[4][5]
C2C12Fatty Acid Oxidation Stimulation57 nMStimulation of palmitate acid oxidation[2][4][5]
Rat Epitrochlearis Muscle StripsFatty Acid Oxidation Stimulation1.3 µMStimulation of palmitate acid oxidation[2][4][5]
Table 3: In Vivo Efficacy of CP-640186
Animal ModelTissue/ParameterED50EffectReference
RatsHepatic Malonyl-CoA55 mg/kgLowering of malonyl-CoA levels[2][3]
RatsSoleus Muscle Malonyl-CoA6 mg/kgLowering of malonyl-CoA levels[2][3]
RatsQuadriceps Muscle Malonyl-CoA15 mg/kgLowering of malonyl-CoA levels[2][3]
RatsCardiac Muscle Malonyl-CoA8 mg/kgLowering of malonyl-CoA levels[2][3]
RatsFatty Acid Synthesis13 mg/kgInhibition of fatty acid synthesis[2][3]
CD1 MiceFatty Acid Synthesis11 mg/kgInhibition of fatty acid synthesis[2][3]
ob/ob MiceFatty Acid Synthesis4 mg/kgInhibition of fatty acid synthesis[2][3]
RatsWhole Body Fatty Acid Oxidation~30 mg/kgStimulation of fatty acid oxidation[2][3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study CP-640186, the following diagrams are provided.

CP_640186_Signaling_Pathway CP640186 CP-640186 ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits Mitochondria Mitochondria CPT1->Mitochondria Translocates Fatty Acyl-CoA FAO Fatty Acid Oxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Mitochondria->FAO

Figure 1: Signaling pathway of CP-640186 action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies ACC_Assay ACC Enzymatic Assay (Measure ADP production or incorporation of H¹⁴CO₃⁻) HepG2_FAS HepG2 Cell Culture (Measure [¹⁴C]acetate incorporation into lipids) C2C12_FAO C2C12 Myotube Culture (Measure [³H]palmitate oxidation to ³H₂O) Animal_Model Animal Model (e.g., Rats, ob/ob mice) Dosing Oral Administration of CP-640186 Animal_Model->Dosing Tissue_Harvest Tissue Harvest (Liver, Muscle, Adipose) Dosing->Tissue_Harvest MalonylCoA_Measurement Malonyl-CoA Quantification (LC-MS/MS) Tissue_Harvest->MalonylCoA_Measurement FAS_Measurement In Vivo Fatty Acid Synthesis (³H₂O incorporation into fatty acids) Tissue_Harvest->FAS_Measurement

Figure 2: General experimental workflow for characterizing CP-640186.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of CP-640186.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.

Materials:

  • Purified ACC enzyme (ACC1 or ACC2)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 20 mM Potassium Citrate

  • Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate (H¹⁴CO₃⁻)

  • Stop Solution: 6 M HCl

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and purified ACC enzyme.

  • Add varying concentrations of CP-640186 or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubate the reaction for 10 minutes at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Dry the samples in a fume hood to remove unreacted [¹⁴C]bicarbonate.

  • Resuspend the dried residue in water.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the CP-640186 concentration.

Fatty Acid Synthesis Assay in HepG2 Cells

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • [¹⁴C]Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation fluid and vials

Procedure:

  • Seed HepG2 cells in multi-well plates and grow to confluence.

  • Wash the cells with PBS and incubate in serum-free medium for 2 hours.

  • Treat the cells with varying concentrations of CP-640186 or vehicle for 1 hour.

  • Add [¹⁴C]acetate to the medium and incubate for an additional 2 hours.

  • Wash the cells with ice-cold PBS to stop the incorporation of the radiolabel.

  • Lyse the cells and extract the total lipids using the lipid extraction solution.

  • Evaporate the organic solvent and resuspend the lipid extract in a known volume of solvent.

  • Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Determine the EC50 value for the inhibition of fatty acid synthesis.

Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol assesses the rate of fatty acid oxidation by measuring the production of tritiated water from the oxidation of [³H]palmitate.

Materials:

  • C2C12 myoblasts, differentiated into myotubes

  • Cell culture and differentiation media

  • This compound

  • [9,10-³H]Palmitate complexed to bovine serum albumin (BSA)

  • Perchloric acid (PCA)

  • Activated charcoal

  • Scintillation fluid and vials

Procedure:

  • Differentiate C2C12 myoblasts into myotubes in multi-well plates.

  • Pre-incubate the myotubes with varying concentrations of CP-640186 or vehicle in serum-free medium for 1 hour.

  • Add [³H]palmitate-BSA complex to the medium and incubate for 2 hours.

  • Transfer an aliquot of the incubation medium to a new tube containing an equal volume of cold PCA to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Treat the supernatant with an activated charcoal slurry to remove unoxidized [³H]palmitate.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity of an aliquot of the final supernatant, which contains the ³H₂O produced during β-oxidation, using a scintillation counter.

  • Calculate the EC50 value for the stimulation of fatty acid oxidation.

Measurement of Malonyl-CoA in Tissue Samples

This protocol outlines the quantification of malonyl-CoA levels in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue samples (e.g., liver, muscle)

  • Internal standard (e.g., [¹³C₃]malonyl-CoA)

  • Homogenization buffer

  • Perchloric acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Rapidly freeze-clamp the tissue samples in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in a cold buffer containing an internal standard.

  • Precipitate proteins by adding perchloric acid and centrifuge to clarify the extract.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.

  • Elute the acyl-CoAs and analyze the eluate by LC-MS/MS.

  • Separate malonyl-CoA from other acyl-CoAs using a suitable liquid chromatography method.

  • Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of malonyl-CoA in the tissue based on the ratio of the peak area of the analyte to that of the internal standard and a standard curve.

Conclusion

This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase. Its mechanism of action, centered on the reduction of malonyl-CoA levels, leads to a coordinated inhibition of fatty acid synthesis and stimulation of fatty acid oxidation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. The dual action of CP-640186 highlights the therapeutic potential of targeting both ACC isoforms for the management of conditions associated with dysregulated lipid metabolism.

References

CP-640186 Hydrochloride: A Technical Guide to a Potent Pan-ACC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical research tool for investigating the roles of fatty acid metabolism in various physiological and pathological processes. By decreasing malonyl-CoA (B1194419) levels, CP-640186 simultaneously inhibits de novo lipogenesis (DNL) and stimulates fatty acid oxidation (FAO). This technical guide provides an in-depth overview of its mechanism of action, efficacy, and relevant experimental protocols, presenting key data for researchers in metabolic diseases, oncology, and virology.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the synthesis of fatty acids.[2] In mammals, two main isoforms exist:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It plays a central role in de novo lipogenesis by providing malonyl-CoA as a substrate for fatty acid synthase.[3][4]

  • ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues like skeletal muscle and the heart.[3] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.[1][5]

Due to this dual role, inhibiting both ACC isoforms can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making ACC a compelling therapeutic target for metabolic disorders.[6] CP-640186 is an isozyme-nonselective inhibitor designed to achieve this dual effect.[6][7]

Mechanism of Action of CP-640186

CP-640186 is a reversible, allosteric inhibitor of ACC.[6][8] It binds to the carboxyltransferase (CT) domain at the interface between the two monomers of the ACC dimer.[8] This binding action prevents the enzymatic carboxyl transfer reaction.[6]

Kinetic studies have revealed that the inhibition is:

  • Uncompetitive with respect to ATP.[6][8]

  • Non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[6][8]

The primary downstream effect of ACC inhibition by CP-640186 is the reduction of intracellular malonyl-CoA concentrations.[6][9] This has a dual metabolic consequence as illustrated in the pathway below.

cluster_inhibition CP-640186 Action cluster_pathway Metabolic Pathway CP-640186 CP-640186 ACC ACC1 & ACC2 CP-640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA  Production  Blocked AcetylCoA Acetyl-CoA FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables FattyAcids Fatty Acids FattyAcids->FAO Substrate

Fig 1. Mechanism of CP-640186 on fatty acid metabolism.

Quantitative Efficacy Data

CP-640186 has demonstrated potent inhibitory effects in both biochemical assays and cell-based models, as well as robust efficacy in animal studies.

In Vitro Efficacy

The inhibitory potency of CP-640186 against ACC isoforms and its effects on cellular fatty acid metabolism are summarized below.

ParameterSpecies/Cell LineTarget/ProcessValueReference(s)
IC₅₀ RatLiver ACC153 nM[10][11][12]
RatSkeletal Muscle ACC261 nM[10][11][12]
HumanRecombinant ACC1111 nM[1]
HumanRecombinant ACC29.8 nM[1]
HepG2 cellsACC Inhibition~55 nM[6][13]
EC₅₀ HepG2 cellsFatty Acid Synthesis Inhibition0.62 µM[10][14]
HepG2 cellsTriglyceride Synthesis Inhibition1.8 µM[10][14]
C2C12 cellsPalmitate Oxidation Stimulation57 nM[6][10]
Rat Epitrochlearis MusclePalmitate Oxidation Stimulation1.3 µM[6][10]
In Vivo Efficacy

Oral administration of CP-640186 leads to a significant reduction in malonyl-CoA levels and a corresponding shift in fatty acid metabolism in multiple animal models.

ParameterAnimal ModelTissue/ProcessValue (ED₅₀)Reference(s)
Malonyl-CoA Reduction RatsLiver55 mg/kg[6][7]
RatsSoleus Muscle6 mg/kg[6][7]
RatsQuadriceps Muscle15 mg/kg[6][7]
RatsCardiac Muscle8 mg/kg[6][7]
Metabolic Shift RatsFatty Acid Synthesis Inhibition13 mg/kg[6][12]
CD1 MiceFatty Acid Synthesis Inhibition11 mg/kg[6][12]
ob/ob MiceFatty Acid Synthesis Inhibition4 mg/kg[6][12]
RatsWhole Body Fatty Acid Oxidation~30 mg/kg[6][12]

Pharmacokinetic Properties

CP-640186 exhibits moderate pharmacokinetic properties, supporting its use in in vivo studies.

ParameterSpecies (Dose)ValueReference(s)
Plasma Half-life (t₁/₂) Rat (5 mg/kg IV; 10 mg/kg PO)1.5 h[7][8][10]
ob/ob Mouse (10 mg/kg PO)1.1 h[7]
Oral Bioavailability Rat (10 mg/kg PO)39%[7][10]
ob/ob Mouse (10 mg/kg PO)50%[7]
Cₘₐₓ (Oral) Rat (10 mg/kg PO)345 ng/mL[7][8][10]
ob/ob Mouse (10 mg/kg PO)2177 ng/mL[7]
Tₘₐₓ (Oral) Rat (10 mg/kg PO)1.0 h[7][10]
ob/ob Mouse (10 mg/kg PO)0.25 h[7]
AUC₀₋∞ (Oral) Rat (10 mg/kg PO)960 ng·h/mL[7][8][10]
ob/ob Mouse (10 mg/kg PO)3068 ng·h/mL[7]

Experimental Protocols & Methodologies

The following sections outline generalized protocols for experiments commonly performed with CP-640186, based on published studies.

In Vitro Cell-Based Assay Workflow

This workflow is applicable for assessing the effects of CP-640186 on processes like fatty acid synthesis, oxidation, or cell viability in cultured cells (e.g., HepG2, C2C12).

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis c1 Seed cells (e.g., HepG2) in 96-well plate c2 Culture overnight to allow attachment c1->c2 t2 Replace old media with CP-640186-containing media c2->t2 t1 Prepare serial dilutions of CP-640186 in media t1->t2 t3 Incubate for specified time (e.g., 2-48 hours) t2->t3 a1 Add labeled substrate (e.g., [14C]acetate for FAS) t3->a1 a2 Lyse cells or collect supernatant a1->a2 a3 Measure endpoint (e.g., scintillation counting, MTT assay, metabolite levels) a2->a3

Fig 2. General workflow for in vitro cell-based assays.

Protocol: Inhibition of Fatty Acid Synthesis in HepG2 Cells

  • Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well plate) and grow to ~80% confluency.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1 µM to 10 µM).

  • Treatment: Remove culture medium and add the medium containing various concentrations of CP-640186 or vehicle (DMSO). Incubate for 2 hours.[14]

  • Labeling: Add a labeled precursor, such as [¹⁴C]acetate, to each well and incubate for an additional 2-4 hours.

  • Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a solvent system like hexane:isopropanol.

  • Quantification: Measure the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition relative to the vehicle control against the log of CP-640186 concentration to determine the EC₅₀ value.

In Vivo Animal Study Workflow

This diagram outlines a typical study to evaluate the acute effects of CP-640186 on metabolic parameters in a rodent model.

cluster_prep Pre-Treatment cluster_dose Dosing & Sampling cluster_analysis Analysis p1 Acclimate animals (e.g., Male Sprague-Dawley rats) p2 Fast animals overnight (if required) p1->p2 p3 Randomize into treatment groups (Vehicle, CP-640186 doses) p2->p3 d1 Administer CP-640186 or vehicle (e.g., oral gavage) p3->d1 d2 Collect blood/tissue samples at time points (e.g., 1, 4, 8h) d1->d2 a1 Process tissues for metabolite analysis (e.g., Malonyl-CoA) d2->a1 a2 Analyze plasma for pharmacokinetic parameters a3 Measure whole-body respiratory quotient

References

An In-depth Technical Guide to the Core Structure and Function of CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Developed by Pfizer, it has been instrumental in preclinical research for understanding the role of ACC in metabolic diseases.[3] This technical guide provides a comprehensive overview of the core structure, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development and metabolic disease.

Core Structure of this compound

CP-640186 is an isozyme-nonselective inhibitor targeting both ACC1 and ACC2.[1] The chemical structure is characterized as a (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4']bipiperidinyl-1'-yl]-methanone hydrochloride.[3]

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₃₀H₃₆ClN₃O₃
Molecular Weight 522.08 g/mol
CAS Number 591778-70-0
Appearance White to off-white solid powder
Solubility Soluble in DMSO

Mechanism of Action

CP-640186 exerts its inhibitory effect on Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the rate-limiting step in de novo fatty acid synthesis. ACC has two main isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[6]

By inhibiting both ACC1 and ACC2, CP-640186 leads to two key metabolic outcomes:

  • Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for fatty acid synthesis, directly curtail the production of new fatty acids.[1]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids.[5]

The inhibition by CP-640186 is reversible and acts in a manner that is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[7]

CP_640186_Mechanism_of_Action CP640186 CP-640186 ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces AcetylCoA Acetyl-CoA AcetylCoA->ACC substrate FAS Fatty Acid Synthesis MalonylCoA->FAS promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

Mechanism of action of CP-640186.

Quantitative Data

The biological activity of CP-640186 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory and Effector Concentrations

Target/ProcessSystemValueReference
Rat Liver ACC1Enzyme AssayIC₅₀: 53 nM[2]
Rat Skeletal Muscle ACC2Enzyme AssayIC₅₀: 61 nM[2]
Fatty Acid SynthesisHepG2 cellsEC₅₀: 0.62 µM[1]
Triglyceride SynthesisHepG2 cellsEC₅₀: 1.8 µM[1]
Palmitate Acid OxidationC2C12 cellsEC₅₀: 57 nM[1]
Palmitate Acid OxidationIsolated Rat Epitrochlearis MuscleEC₅₀: 1.3 µM[1]

Table 2: In Vivo Efficacy (ED₅₀ Values)

EffectAnimal ModelValue (mg/kg)Reference
Lowering Hepatic Malonyl-CoARats55[7]
Lowering Soleus Muscle Malonyl-CoARats6[7]
Lowering Quadriceps Muscle Malonyl-CoARats15[7]
Lowering Cardiac Muscle Malonyl-CoARats8[7]
Inhibition of Fatty Acid SynthesisRats13[7]
Inhibition of Fatty Acid SynthesisCD1 Mice11[7]
Inhibition of Fatty Acid Synthesisob/ob Mice4[7]
Stimulation of Whole Body Fatty Acid OxidationRats~30[7]

Table 3: Pharmacokinetic Parameters in Rodents

ParameterSprague-Dawley Ratsob/ob MiceReference
Dose 5 mg/kg (IV), 10 mg/kg (PO)5 mg/kg (IV), 10 mg/kg (PO)[8]
Plasma Half-life (t₁/₂) 1.5 h1.1 h[8]
Bioavailability (F) 39%50%[8]
Plasma Clearance (Clp) 65 mL/min/kg54 mL/min/kg[8]
Volume of Distribution (Vdss) 5 L/kgNot Reported[8]
Time to Max Concentration (Tmax) 1.0 h0.25 h[8]
Max Concentration (Cmax) 345 ng/mL2177 ng/mL[8]
Area Under the Curve (AUC₀-∞) 960 ng·h/mL3068 ng·h/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols involving CP-640186, synthesized from available literature.

In Vitro Fatty Acid Synthesis Assay in HepG2 Cells

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

  • Cell Culture:

    • HepG2 human hepatoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[9]

    • Cells are plated in 96-well plates at a density of 80,000 cells/well and incubated overnight in serum-free medium prior to the assay.[9]

  • Treatment:

    • Cells are pre-incubated with varying concentrations of CP-640186 or vehicle control (DMSO) for a specified period (e.g., 2 hours).[2]

  • Labeling:

    • [¹⁴C]-labeled acetate (B1210297) is added to the culture medium.[10] Acetate is readily taken up by cells and converted to acetyl-CoA, the precursor for fatty acid synthesis.[10]

  • Incubation:

    • Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction and Quantification:

    • The reaction is stopped, and cells are washed.

    • Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).

    • The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis:

    • The rate of fatty acid synthesis is calculated based on the amount of radioactivity incorporated per unit of time and normalized to the total protein content of the cell lysate.

    • EC₅₀ values are determined by plotting the inhibition of fatty acid synthesis against the concentration of CP-640186.

FAS_Assay_Workflow Start Start Culture Culture HepG2 Cells Start->Culture Treat Treat with CP-640186 Culture->Treat Label Add [¹⁴C]-Acetate Treat->Label Incubate Incubate Label->Incubate Extract Extract Lipids Incubate->Extract Quantify Scintillation Counting Extract->Quantify Analyze Analyze Data (EC₅₀) Quantify->Analyze End End Analyze->End

Workflow for in vitro fatty acid synthesis assay.
In Vitro Fatty Acid Oxidation Assay in C2C12 Cells

This assay quantifies the rate of β-oxidation of fatty acids.

  • Cell Culture and Differentiation:

    • C2C12 myoblasts are cultured in a growth medium.

    • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) for several days.[11]

  • Treatment:

    • Differentiated C2C12 cells are treated with various concentrations of CP-640186.

  • Labeling:

    • The culture medium is replaced with a medium containing [³H]- or [¹⁴C]-labeled palmitate complexed with fatty acid-free bovine serum albumin (BSA).[8]

  • Incubation:

    • Cells are incubated for a set time (e.g., 3 hours) to allow for the oxidation of the radiolabeled palmitate.[8]

  • Quantification of Oxidation Products:

    • The rate of fatty acid oxidation is determined by measuring the production of radiolabeled water (³H₂O) or acid-soluble metabolites.[12]

  • Data Analysis:

    • The results are normalized to the vehicle control, and EC₅₀ values are calculated.

In Vivo Measurement of Malonyl-CoA Levels in Rat Tissues

This protocol describes the procedure for assessing the in vivo efficacy of CP-640186 by measuring its effect on tissue malonyl-CoA concentrations.

  • Animal Dosing:

    • Sprague-Dawley rats are administered CP-640186 orally or via another appropriate route at various doses.[7]

  • Tissue Collection:

    • At specific time points after dosing, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are rapidly excised and freeze-clamped to halt metabolic activity.[13]

  • Extraction of Malonyl-CoA:

    • The frozen tissue is homogenized in an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract small molecules.[13]

  • Quantification of Malonyl-CoA:

    • Malonyl-CoA levels in the tissue extracts are quantified using a sensitive analytical method, such as a radioisotopic assay or high-performance liquid chromatography/mass spectrometry (HPLC/MS).[7][13] The radioisotopic assay is based on the malonyl-CoA-dependent incorporation of labeled acetyl-CoA into palmitic acid catalyzed by fatty acid synthetase.[7]

  • Data Analysis:

    • The concentration of malonyl-CoA is expressed per gram of wet tissue weight.

    • ED₅₀ values are determined by plotting the reduction in malonyl-CoA levels against the administered dose of CP-640186.

Malonyl_CoA_Workflow Start Start Dose Administer CP-640186 to Rats Start->Dose Collect Collect and Freeze-Clamp Tissues Dose->Collect Extract Homogenize and Extract Malonyl-CoA Collect->Extract Quantify Quantify by HPLC/MS or Radioassay Extract->Quantify Analyze Analyze Data (ED₅₀) Quantify->Analyze End End Analyze->End

Workflow for in vivo malonyl-CoA measurement.

Conclusion

This compound is a well-characterized and potent inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has made it an invaluable tool for investigating the therapeutic potential of ACC inhibition in metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or in the broader field of metabolic research.

References

CP-640186 hydrochloride discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of CP-640186 Hydrochloride

Executive Summary

CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical efficacy in modulating lipid metabolism, its development trajectory also highlights challenges such as metabolic instability. This guide consolidates key quantitative data, experimental methodologies, and the signaling context for researchers and professionals in drug development.

Discovery and Genesis

The development of CP-640186 emerged from a program aimed at identifying inhibitors of Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-610431, was identified through high-throughput screening.[1] CP-640186 was subsequently developed as an analog of CP-610431 with the specific goal of improving metabolic stability while retaining high potency against both ACC isozymes.[1][2] This strategic chemical modification led to a compound with a favorable preclinical profile for acutely modulating fatty acid metabolism.[1]

cluster_0 Discovery Workflow HTS High-Throughput Screening Lead_ID Lead Identification (CP-610431) HTS->Lead_ID Identifies Lead_Opt Lead Optimization (Improved Metabolic Stability) Lead_ID->Lead_Opt Analog Development Candidate Candidate Compound (CP-640186) Lead_Opt->Candidate

Discovery workflow leading to CP-640186.

Mechanism of Action

CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3] It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the carboxyltransferase (CT) domain of ACC, specifically at the interface between the two monomers of the CT dimer.[3]

By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has a dual effect on lipid metabolism:

  • Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]

cluster_pathway ACC Signaling Pathway & CP-640186 Inhibition Citrate Citrate ACC ACC1 / ACC2 Citrate->ACC Activates AcetylCoA Acetyl-CoA AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate for CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables CP640186 CP-640186 CP640186->ACC Inhibits

Mechanism of CP-640186 action on the ACC pathway.

Preclinical Evaluation

CP-640186 has been extensively characterized in a variety of preclinical models, demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has also been shown to inhibit the growth of H460 lung cancer cells.[2][6]

Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line | Species | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IC₅₀ | ACC1 (liver) | Rat | 53 nM |[3][4][6] | | IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | IC₅₀ | ACC1 / ACC2 | Not Specified | ~55 nM |[1][5][7] | | EC₅₀ | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM |[2][6] | | EC₅₀ | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM |[2][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | C2C12 cells | 57 nM |[1][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 µM |[1][6] | | Effect | H460 Cell Growth Inhibition (20 µM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |

In Vivo Activity

Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models, including the genetically obese ob/ob mouse model.[1][3][4]

Table 2: In Vivo Efficacy (ED₅₀) of CP-640186

Parameter Tissue / Model Species ED₅₀ Value Reference(s)
Malonyl-CoA Reduction Liver Rat 55 mg/kg [1][4]
Soleus Muscle Rat 6 mg/kg [1][4]
Quadriceps Muscle Rat 15 mg/kg [1][4]
Cardiac Muscle Rat 8 mg/kg [1][4]
Fatty Acid Synthesis Inhibition Whole Body Rat 13 mg/kg [1][3][4]
Whole Body CD1 Mouse 11 mg/kg [1][3][4]
Whole Body ob/ob Mouse 4 mg/kg [1][3][4]
Fatty Acid Oxidation Stimulation Whole Body Rat ~30 mg/kg [1][4]
Acute Efficacy (Malonyl-CoA reduction) 1 hour post-dose Rat 4.6 mg/kg [6]
4 hours post-dose Rat 9.7 mg/kg [6]

| | 8 hours post-dose | Rat | 21 mg/kg |[6] |

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice, revealing moderate properties including good oral bioavailability but a relatively short plasma half-life.[3][4]

Table 3: Pharmacokinetic Parameters of CP-640186

Parameter Sprague-Dawley Rat ob/ob Mouse Reference(s)
Dosing 5 mg/kg (IV), 10 mg/kg (Oral) 5 mg/kg (IV), 10 mg/kg (Oral) [4]
Plasma Half-life (t₁/₂) 1.5 h 1.1 h [3][4]
Bioavailability (F) 39% 50% [3][4]
Plasma Clearance (Clp) 65 ml/min/kg 54 ml/min/kg [4]
Volume of Distribution (Vdss) 5 liters/kg Not Reported [3][4]
Tₘₐₓ (Oral) 1.0 h 0.25 h [3][4]
Cₘₐₓ (Oral) 345 ng/mL 2177 ng/mL [3][4]

| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL |[3][4] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from the published literature.

ACC Enzyme Inhibition Assay

The inhibitory potency (IC₅₀) of CP-640186 against ACC1 and ACC2 was likely determined using a radiometric assay. This standard method involves incubating the purified recombinant enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (¹⁴C-HCO₃⁻). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run across a range of inhibitor concentrations to determine the concentration that produces 50% inhibition.

Cellular Fatty Acid Synthesis and Oxidation Assays
  • Fatty Acid Synthesis (HepG2 cells): Cells are typically incubated with a radiolabeled precursor, such as ¹⁴C-acetate, in the presence of varying concentrations of the test compound. After incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid synthesis.

  • Fatty Acid Oxidation (C2C12 cells): Cells are treated with the compound and then incubated with a radiolabeled fatty acid, such as ³H-palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled water (³H₂O) produced as a byproduct of β-oxidation.

In Vivo Studies
  • Pharmacodynamic Studies: Rodent models (e.g., Sprague-Dawley rats) are administered CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then quantified using techniques like HPLC-MS/MS.

  • Pharmacokinetic Studies: The compound is administered intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at multiple time points after dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and standard pharmacokinetic parameters are calculated.

cluster_1 Preclinical Evaluation Workflow In_Vitro In Vitro Testing Enzyme_Assay Enzyme Inhibition Assay (IC₅₀ Determination) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (EC₅₀ Determination) In_Vitro->Cell_Assay In_Vivo In Vivo Testing Cell_Assay->In_Vivo Guides Dose Selection PD_Study Pharmacodynamic Studies (ED₅₀ Determination) In_Vivo->PD_Study PK_Study Pharmacokinetic Studies (t₁/₂, F, Cₘₐₓ) In_Vivo->PK_Study Tox_Study Toxicology Studies In_Vivo->Tox_Study

Typical preclinical evaluation workflow.

Clinical Perspective and Legacy

There is limited public information regarding the progression of this compound into human clinical trials. Some research notes its metabolic instability, which may have posed a challenge for further development.[8] However, the discovery and characterization of CP-640186 were significant. It served as a crucial tool compound for exploring the biology of ACC inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for metabolic diseases.[1] The knowledge gained from the program that produced CP-640186 informed the development of subsequent ACC inhibitors, including some that have advanced to clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CP-640186 Hydrochloride (CAS: 591778-70-0)

Abstract

This compound is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes in the regulation of lipid metabolism.[4][5][6] By inhibiting ACC, CP-640186 effectively blocks de novo fatty acid synthesis and stimulates fatty acid oxidation.[5][6][7] This dual mechanism of action has positioned it as a valuable research tool and a precursor for developing therapeutics for metabolic diseases such as diabetes and obesity, and more recently, as an agent with potential antiviral and anticancer activities.[8][9][10] This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and relevant experimental data.

Physicochemical Properties

This compound is a synthetic, bipiperidylcarboxamide-derived compound.[3] It is typically supplied as a white to beige powder and is soluble in water (with warming), DMSO, and ethanol.[7][11][12]

PropertyValueReference(s)
CAS Number 591778-70-0[1]
Molecular Formula C₃₀H₃₆ClN₃O₃
Molecular Weight 522.08 g/mol [1]
Synonyms CP 640186 hydrochloride, [(3R)-1′-(9-Anthracenylcarbonyl)[1,4′-bipiperidin]-3-yl]-4-morpholinyl-methanone hydrochloride[7][11]
Purity ≥95% (HPLC)[7][11]
Storage Store desiccated at room temperature or frozen (-20°C) for long-term stability. Solutions are noted to be unstable and should be prepared fresh.[1][3][1][3][7]

Mechanism of Action

CP-640186 is a potent, allosteric, and reversible inhibitor of both ACC1 and ACC2 isoforms.[3][5] It binds to the carboxyltransferase (CT) domain of the ACC enzyme, specifically at the interface between the two monomers of the CT dimer.[3][7][9] This binding is uncompetitive with respect to ATP and non-competitive with respect to the substrates acetyl-CoA, citrate, and bicarbonate, indicating an interaction with the enzymatic carboxyl transfer reaction.[3][5][6][7]

The inhibition of ACC leads to a reduction in the cellular levels of malonyl-CoA.[5][6] Malonyl-CoA is a critical molecule in lipid metabolism, serving two primary functions:

  • It is the rate-limiting substrate for de novo lipogenesis (DNL), the synthesis of new fatty acids.[13]

  • It acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13]

By decreasing malonyl-CoA levels, CP-640186 simultaneously inhibits fatty acid synthesis and promotes fatty acid oxidation.

cluster_0 CP-640186 Action cluster_1 Metabolic Pathway CP640186 CP640186 ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC inhibits (allosteric) MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC catalysis FAS Fatty Acid Synthesis MalonylCoA->FAS substrate CPT1 CPT-1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO enables

Mechanism of Action of CP-640186.

In Vitro Pharmacology

CP-640186 demonstrates potent activity across various cell-based assays, inhibiting ACC enzymes and modulating lipid metabolism. Its effects on cancer cell growth and viral replication have also been documented.

Enzyme Inhibition & Metabolic Modulation
ParameterSystem / Cell LineValue (IC₅₀ / EC₅₀)Reference(s)
ACC1 Inhibition (IC₅₀) Rat Liver53 nM[1][2][4]
ACC2 Inhibition (IC₅₀) Rat Skeletal Muscle61 nM[1][2][4]
Fatty Acid Oxidation (EC₅₀) C2C12 Myotubes57 nM[2][7][14]
Fatty Acid Oxidation (EC₅₀) Rat Epitrochlearis Muscle1.3 µM[2][7][14]
Fatty Acid Synthesis Inhibition (EC₅₀) HepG2 Cells0.62 µM[2][14]
Triglyceride Synthesis Inhibition (EC₅₀) HepG2 Cells1.8 µM[2][14]
Antiproliferative and Antiviral Activity
ParameterSystem / VirusValue (IC₅₀)Reference(s)
Cell Growth Inhibition H460 Lung Cancer Cells~30% decrease at 20 µM after 48h[2][14]
Antiviral Activity Dengue Virus (DENV)0.96 µM - 1.69 µM (serotype-dependent)[8]
Antiviral Activity Zika Virus (ZIKV)1.27 µM[8]

In Vivo Pharmacology & Pharmacokinetics

Studies in rodent models confirm the efficacy of CP-640186 in modulating lipid metabolism in vivo. It demonstrates good oral bioavailability and dose-dependent effects on tissue malonyl-CoA levels and whole-body fatty acid utilization.

In Vivo Efficacy
ParameterAnimal ModelValue (ED₅₀)Reference(s)
Fatty Acid Synthesis Inhibition Sprague-Dawley Rats13 mg/kg[3][5][6]
Fatty Acid Synthesis Inhibition CD1 Mice11 mg/kg[3][5][6]
Fatty Acid Synthesis Inhibition ob/ob Mice4 mg/kg[3][5][6]
Whole Body Fatty Acid Oxidation Rats~30 mg/kg[5][6][7]
Malonyl-CoA Reduction (Hepatic) Rats55 mg/kg[5][6]
Malonyl-CoA Reduction (Soleus Muscle) Rats6 mg/kg[5][6]
Malonyl-CoA Reduction (Quadriceps) Rats15 mg/kg[5][6]
Malonyl-CoA Reduction (Cardiac) Rats8 mg/kg[5][6]
Pharmacokinetic Profile
ParameterSprague-Dawley Ratob/ob MouseReference(s)
Dosing 5 mg/kg IV; 10 mg/kg POEqual dose level to rat studies[5]
Plasma Half-life (t½) 1.5 h1.1 h[2][3][5]
Oral Bioavailability (F) 39%50%[2][5]
Plasma Clearance (Clp) 65 mL/min/kg54 mL/min/kg[2][5]
Volume of Distribution (Vdss) 5 L/kgN/A[5]
Tmax (Oral) 1.0 h0.25 h[2][5]
Cmax (Oral) 345 ng/mL2177 ng/mL[2][5]
AUC₀₋∞ (Oral) 960 ng·h/mL3068 ng·h/mL[2][5]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of CP-640186 are proprietary to the originating research institutions. However, based on published literature, the general methodologies can be outlined.

General Experimental Workflow

The evaluation of a novel ACC inhibitor like CP-640186 typically follows a standardized preclinical drug discovery workflow, from initial screening to in vivo efficacy testing.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A1 Enzymatic Assay (Recombinant ACC1/ACC2) Determine IC₅₀ A2 Cell-Based Assays (e.g., HepG2, C2C12) Determine EC₅₀ for FAS/FAO A1->A2 A3 Determine Mechanism (Kinetic Studies vs. Substrates) A2->A3 B1 Pharmacokinetics (PK) (Rodent Models) Determine t½, F, Cmax, AUC A3->B1 Candidate Selection B2 Pharmacodynamics (PD) (Tissue Malonyl-CoA Levels) Determine ED₅₀ B1->B2 B3 Efficacy Models (e.g., DIO or ob/ob mice) Assess metabolic parameters B2->B3

Generalized workflow for evaluating ACC inhibitors.
In Vitro ACC Inhibition Assay (General Method)

  • Objective: To determine the IC₅₀ of CP-640186 against ACC1 and ACC2 isoforms.

  • Methodology: Recombinant rat liver ACC1 and rat skeletal muscle ACC2 are typically used. The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable [¹⁴C]malonyl-CoA. The reaction is initiated by adding the enzyme to a buffer containing ATP, acetyl-CoA, [¹⁴C]bicarbonate, and varying concentrations of the inhibitor. After incubation, the reaction is stopped, and the radioactivity incorporated into malonyl-CoA is quantified by scintillation counting. IC₅₀ values are calculated from concentration-response curves.[5][6]

Cellular Fatty Acid Oxidation Assay (General Method)
  • Objective: To measure the effect of CP-640186 on fatty acid oxidation in cells.

  • Methodology: C2C12 myotubes or isolated rat epitrochlearis muscle strips are commonly used.[2][6] The cells or tissues are pre-incubated with various concentrations of CP-640186. Subsequently, they are incubated with a medium containing [¹⁴C]-labeled palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ¹⁴CO₂ produced or the amount of ¹⁴C-label incorporated into acid-soluble metabolites. EC₅₀ values are determined from the resulting dose-response data.[2][6][14]

In Vivo Pharmacodynamic Assay (Malonyl-CoA Levels)
  • Objective: To assess the ability of orally administered CP-640186 to lower malonyl-CoA levels in target tissues.

  • Methodology: Male Sprague-Dawley rats are administered CP-640186 via oral gavage at various doses.[5][6] At specific time points after dosing, animals are euthanized, and tissues (e.g., liver, soleus muscle, heart) are rapidly collected and freeze-clamped. Malonyl-CoA is extracted from the tissue homogenates and quantified using methods such as HPLC or LC-MS/MS. ED₅₀ values for malonyl-CoA lowering are then calculated.[5][6]

Summary and Applications

This compound is a well-characterized, potent, and non-selective inhibitor of ACC1 and ACC2. Its ability to decrease malonyl-CoA, thereby inhibiting fat synthesis and promoting fat oxidation, makes it an invaluable tool for metabolic research.[5][6]

  • Metabolic Disease Research: It is widely used in preclinical models to study the roles of ACC and de novo lipogenesis in obesity, insulin (B600854) resistance, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][9]

  • Oncology Research: Given the reliance of many cancer cells on elevated fatty acid synthesis, ACC inhibitors like CP-640186 are being explored to study cancer cell metabolism and as potential anticancer therapeutics.[10]

  • Virology Research: Recent findings indicate that by altering the host cell's lipid metabolism, CP-640186 can inhibit the replication of flaviviruses like Dengue and Zika, opening a new avenue for host-targeted antiviral strategies.[8][15]

As a well-documented research compound, CP-640186 serves as a critical reference and starting point for the development of next-generation ACC inhibitors with improved isoform selectivity and pharmacokinetic properties for various therapeutic applications.[10]

References

CP-640186 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-640186 hydrochloride, a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC). This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the fields of metabolic disease, oncology, and beyond.

Core Compound Properties

This compound is a small molecule inhibitor targeting both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Weight 522.08 g/mol [1][2][3]
Chemical Formula C₃₀H₃₅N₃O₃ · HCl[2]
Appearance White to off-white solid powder[3]
Synonyms (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4′]bipiperidinyl-1′-yl]-methanone hydrochloride[2]

Mechanism of Action and Signaling Pathway

CP-640186 is an isozyme-nonselective inhibitor of ACC1 and ACC2. ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks the production of malonyl-CoA. This has a dual impact on lipid metabolism:

  • Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, a critical building block, lead to a decrease in the synthesis of new fatty acids.

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids for energy production.

The signaling pathway below illustrates the central role of ACC in lipid metabolism and the mechanism of action for CP-640186.

cluster_cytosol Cytosol cluster_mito Mitochondria AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FAS Fatty Acid Synthase MalonylCoA_cyto->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids CP640186 CP-640186 CP640186->ACC1 ACC2 ACC2 CP640186->ACC2 FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito MalonylCoA_mito->CPT1 AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2

Mechanism of CP-640186 action on fatty acid metabolism.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of CP-640186.

In Vitro Efficacy
ParameterSpecies/Cell LineTargetValue
IC₅₀ RatACC153 nM
IC₅₀ RatACC261 nM
EC₅₀ C2C12 cellsFatty Acid Oxidation57 nM
EC₅₀ Rat epitrochlearis muscleFatty Acid Oxidation1.3 µM
EC₅₀ HepG2 cellsFatty Acid Synthesis0.62 µM
EC₅₀ HepG2 cellsTriglyceride Synthesis1.8 µM
In Vivo Pharmacokinetics
ParameterSpecies (Model)Dose (Route)Value
Plasma Half-life (t₁/₂) Rat (Sprague-Dawley)10 mg/kg (p.o.)1.5 h
Bioavailability (F) Rat (Sprague-Dawley)10 mg/kg (p.o.)39%
Cₘₐₓ Rat (Sprague-Dawley)10 mg/kg (p.o.)345 ng/mL
AUC₀-∞ Rat (Sprague-Dawley)10 mg/kg (p.o.)960 ng·h/mL
Plasma Half-life (t₁/₂) Mouse (ob/ob)10 mg/kg (p.o.)1.1 h
Bioavailability (F) Mouse (ob/ob)10 mg/kg (p.o.)50%
Cₘₐₓ Mouse (ob/ob)10 mg/kg (p.o.)2177 ng/mL
AUC₀-∞ Mouse (ob/ob)10 mg/kg (p.o.)3068 ng·h/mL
In Vivo Pharmacodynamics
ParameterSpecies (Model)TissueValue
ED₅₀ (Malonyl-CoA Reduction) RatLiver55 mg/kg
ED₅₀ (Malonyl-CoA Reduction) RatSoleus Muscle6 mg/kg
ED₅₀ (Malonyl-CoA Reduction) RatQuadriceps Muscle15 mg/kg
ED₅₀ (Fatty Acid Synthesis Inhibition) Rat-13 mg/kg
ED₅₀ (Fatty Acid Synthesis Inhibition) Mouse (CD1)-11 mg/kg
ED₅₀ (Fatty Acid Synthesis Inhibition) Mouse (ob/ob)-4 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments involving CP-640186.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a method to determine the IC₅₀ of CP-640186 against ACC1 and ACC2. The assay measures the production of ADP, which is proportional to ACC activity.

Materials:

  • Recombinant human ACC1 or ACC2

  • This compound

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted CP-640186 or vehicle (DMSO) control.

  • Add the ACC enzyme to each well.

  • Initiate the reaction by adding a substrate mixture containing acetyl-CoA, ATP, and NaHCO₃.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of CP-640186 and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol outlines a method to measure the effect of CP-640186 on fatty acid oxidation in differentiated C2C12 cells using a radiolabeled substrate.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound

  • [¹⁴C]-Palmitic acid complexed to BSA

  • Scintillation fluid

  • 96-well cell culture plates

Procedure:

  • Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by incubating in differentiation medium for 4-6 days.

  • Pre-incubate the differentiated myotubes with various concentrations of CP-640186 or vehicle control in serum-free medium for 2 hours.

  • Add [¹⁴C]-palmitic acid-BSA complex to each well and incubate for 2 hours at 37°C.

  • At the end of the incubation, collect the cell culture medium.

  • Separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid by acidifying the medium and trapping the released ¹⁴CO₂.

  • Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Normalize the fatty acid oxidation rate to the total protein content in each well.

  • Calculate the EC₅₀ value for the stimulation of fatty acid oxidation.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a framework for evaluating the in vivo efficacy of CP-640186 in a mouse model of diet-induced obesity.

Materials:

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

  • Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.

  • Randomize the obese mice into vehicle and treatment groups.

  • Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle by oral gavage once daily for a specified period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, perform metabolic assessments such as glucose and insulin (B600854) tolerance tests.

  • Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.

  • Harvest and weigh key metabolic tissues such as liver, epididymal white adipose tissue, and muscle.

  • Analyze tissue malonyl-CoA levels and gene expression related to lipid metabolism.

Workflow and Process Visualization

The following diagrams illustrate the general experimental workflow for evaluating CP-640186.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ACC_assay ACC Inhibition Assay (IC₅₀ Determination) FAO_assay Cellular Fatty Acid Oxidation Assay (EC₅₀) ACC_assay->FAO_assay FAS_assay Cellular Fatty Acid Synthesis Assay (EC₅₀) FAO_assay->FAS_assay PK_study Pharmacokinetic Studies (Rat, Mouse) FAS_assay->PK_study PD_study Pharmacodynamic Studies (Malonyl-CoA Reduction) PK_study->PD_study Efficacy_study Efficacy Studies in DIO Mice (Body Weight, Glucose Homeostasis) PD_study->Efficacy_study Compound CP-640186 Hydrochloride Compound->ACC_assay

General experimental workflow for CP-640186 evaluation.

This technical guide serves as a comprehensive resource for researchers working with this compound. The provided data and protocols are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of ACC inhibition.

References

An In-Depth Technical Guide to CP-640186 Hydrochloride and its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical tool for investigating the roles of these enzymes in lipid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo lipogenesis and stimulates fatty acid oxidation. This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, its quantitative effects on lipid metabolism, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, including skeletal muscle, heart, and liver.[1][2]

Malonyl-CoA plays a dual role in lipid metabolism. It is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Additionally, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[2] Therefore, inhibition of ACC presents an attractive therapeutic strategy for metabolic disorders characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[3]

This compound is an isozyme-nonselective inhibitor of both ACC1 and ACC2.[4] Its ability to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation makes it a valuable pharmacological tool for studying the integrated regulation of lipid metabolism and for evaluating the therapeutic potential of dual ACC inhibition.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of both ACC1 and ACC2. This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has two major downstream consequences:

  • Inhibition of Fatty Acid Synthesis: With reduced availability of malonyl-CoA, the substrate for fatty acid synthase, the synthesis of new fatty acids is significantly decreased.

  • Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acyl-CoAs into the mitochondria, leading to an enhanced rate of β-oxidation.

The following diagram illustrates the signaling pathway affected by CP-640186.

Mechanism of Action of CP-640186 cluster_mito Mitochondrial Matrix CP640186 This compound ACC ACC1 & ACC2 CP640186->ACC Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Carboxylation FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcylCoA Fatty Acyl-CoA CPT1->FattyAcylCoA Transport into Mitochondria FAO Fatty Acid Oxidation FattyAcylCoA->FAO β-oxidation Mitochondria Mitochondria

Mechanism of Action of CP-640186

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of CP-640186

ParameterEnzyme/Cell LineSpeciesValueReference(s)
IC50 ACC1 (liver)Rat53 nM[5]
IC50 ACC2 (skeletal muscle)Rat61 nM[5]
EC50 (Fatty Acid Oxidation)C2C12 cellsMouse57 nM[4]
EC50 (Fatty Acid Oxidation)Epitrochlearis muscle stripsRat1.3 µM[4]

Table 2: In Vivo Efficacy of CP-640186 in Rodent Models

ParameterTissue/ModelSpeciesValue (ED50)Reference(s)
Malonyl-CoA Reduction LiverRat55 mg/kg[4]
Malonyl-CoA Reduction Soleus MuscleRat6 mg/kg[4]
Malonyl-CoA Reduction Quadriceps MuscleRat15 mg/kg[4]
Malonyl-CoA Reduction Cardiac MuscleRat8 mg/kg[4]
Fatty Acid Synthesis Inhibition Whole BodyRat13 mg/kg[4]
Fatty Acid Synthesis Inhibition Whole BodyCD1 Mice11 mg/kg[4]
Fatty Acid Synthesis Inhibition Whole Bodyob/ob Mice4 mg/kg[4]
Fatty Acid Oxidation Stimulation Whole BodyRat~30 mg/kg[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lipid metabolism.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a non-radioactive, spectrophotometric assay to measure ACC activity.[1][6]

Materials:

  • Purified recombinant ACC1 or ACC2

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate (KHCO₃)

  • Malonyl-CoA Reductase (coupling enzyme)

  • NADPH

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • In a 96-well plate, add the reaction buffer, ATP, acetyl-CoA, sodium bicarbonate, malonyl-CoA reductase, and NADPH.

  • Add the desired concentration of CP-640186 or vehicle (DMSO) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding purified ACC enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) kinetically over 15-30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Fatty Acid Synthesis Assay (HepG2 cells)

This protocol details the measurement of de novo fatty acid synthesis in HepG2 cells using [¹⁴C]-acetate incorporation.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • [¹⁴C]-Acetic Acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Saponification solution (e.g., 30% KOH)

  • Acidification solution (e.g., concentrated HCl)

  • Hexane (B92381)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in 12-well plates and grow to ~80-90% confluency.

  • Pre-treat cells with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium for 2 hours.

  • Add [¹⁴C]-acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding a saponification solution and heat at 70°C for 1 hour to hydrolyze lipids.

  • Cool the samples and acidify with concentrated HCl.

  • Extract the fatty acids by adding hexane, vortexing, and centrifuging to separate the phases.

  • Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial.

  • Evaporate the hexane and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Cellular Fatty Acid Oxidation Assay (C2C12 cells)

This protocol describes the measurement of fatty acid oxidation in C2C12 myotubes by quantifying the production of [³H]₂O from [³H]-palmitate.[7][8]

Materials:

  • C2C12 myoblasts, differentiated into myotubes

  • Cell culture and differentiation media

  • This compound

  • [9,10-³H]-Palmitic acid

  • Fatty acid-free BSA

  • L-carnitine

  • Perchloric acid (PCA)

  • Dowex 1x8-200 anion exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Differentiate C2C12 myoblasts into myotubes in 6-well plates.

  • Prepare the [³H]-palmitate/BSA conjugate by incubating [³H]-palmitate with fatty acid-free BSA.

  • Pre-incubate the myotubes with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium containing L-carnitine for 1-2 hours.

  • Add the [³H]-palmitate/BSA conjugate to the cells and incubate for 2-3 hours at 37°C.

  • Transfer the incubation medium to a new tube and stop the reaction by adding PCA.

  • Centrifuge to pellet precipitated proteins.

  • Load the supernatant onto a column containing Dowex anion exchange resin to separate [³H]₂O from unoxidized [³H]-palmitate.

  • Collect the eluate (containing [³H]₂O) into a scintillation vial.

  • Add scintillation cocktail and measure radioactivity.

  • Normalize the counts to the protein concentration of the cell lysate.

Malonyl-CoA Measurement in Tissues

This protocol outlines the extraction and quantification of malonyl-CoA from tissue samples using HPLC-MS/MS.[9]

Materials:

  • Tissue samples (e.g., liver, muscle)

  • Internal standard ([¹³C₃]-malonyl-CoA)

  • Homogenization buffer (e.g., 10% trichloroacetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

  • Acetonitrile (B52724), methanol, and formic acid (LC-MS grade)

Procedure:

  • Quickly excise and freeze-clamp tissues in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold homogenization buffer containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

  • Isolate the acyl-CoAs from the supernatant using SPE cartridges. Elute the acyl-CoAs with a suitable solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a mobile phase-compatible solvent.

  • Inject the sample onto the HPLC-MS/MS system.

  • Separate malonyl-CoA from other acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of malonyl-CoA in the tissue based on the ratio of the peak area of the analyte to the internal standard and a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an ACC inhibitor like CP-640186.

Preclinical Evaluation Workflow for an ACC Inhibitor start Start in_vitro In Vitro Characterization start->in_vitro acc_assay ACC1/ACC2 Inhibition Assay (IC50 determination) in_vitro->acc_assay fas_assay Fatty Acid Synthesis Assay (e.g., HepG2 cells) in_vitro->fas_assay fao_assay Fatty Acid Oxidation Assay (e.g., C2C12 cells) in_vitro->fao_assay in_vivo In Vivo Efficacy Studies acc_assay->in_vivo fas_assay->in_vivo fao_assay->in_vivo rodent_model Rodent Model of Metabolic Disease (e.g., ob/ob mice, diet-induced obese rats) in_vivo->rodent_model dosing CP-640186 Administration (Oral gavage) rodent_model->dosing malonyl_coa Tissue Malonyl-CoA Measurement (HPLC-MS/MS) dosing->malonyl_coa in_vivo_fas_fao In Vivo Fatty Acid Synthesis & Oxidation (e.g., using D2O) dosing->in_vivo_fas_fao pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling malonyl_coa->pk_pd in_vivo_fas_fao->pk_pd data_analysis Data Analysis and Interpretation pk_pd->data_analysis end End data_analysis->end

Preclinical Evaluation Workflow for an ACC Inhibitor

Conclusion

This compound is a well-characterized and potent dual inhibitor of ACC1 and ACC2. Its ability to modulate the key regulatory step in fatty acid metabolism makes it an indispensable tool for researchers in the fields of metabolic diseases and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the design and execution of studies aimed at further elucidating the complex interplay of lipid synthesis and oxidation, and for the evaluation of novel therapeutic agents targeting these pathways. The provided visualizations of the mechanism of action and experimental workflow serve to further clarify the role of CP-640186 as a research tool.

References

Methodological & Application

CP-640186 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 hydrochloride is a potent, cell-permeable, and orally active allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC), ACC1 and ACC2.[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the formation of malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks de novo lipogenesis (fatty acid synthesis) and stimulates fatty acid oxidation. This dual action makes it a valuable research tool for investigating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as other conditions where fatty acid metabolism is dysregulated, including certain cancers and viral infections.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts.

Mechanism of Action

CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the dimer interface, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][5] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, citrate, and bicarbonate.[1][6] The reduction in malonyl-CoA levels has two major downstream effects:

  • Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. By decreasing its availability, CP-640186 potently inhibits de novo lipogenesis.

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.

cluster_0 CP-640186 Mechanism of Action Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Product FAS Fatty Acid Synthase Malonyl_CoA->FAS Substrate CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits CP640186 CP-640186 CP640186->ACC Inhibits Fatty_Acids Fatty Acid Synthesis (Lipogenesis) FAS->Fatty_Acids FAO Fatty Acid Oxidation CPT1->FAO Enables cluster_1 In Vitro ACC Inhibition Assay Workflow A Prepare CP-640186 Serial Dilutions B Add Compound/DMSO to 384-well plate A->B C Add ACC Enzyme (ACC1 or ACC2) B->C D Incubate (15 min, RT) C->D E Add Substrate Mix (Acetyl-CoA, ATP, NaHCO3) D->E F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagents F->G H Measure Luminescence G->H I Calculate IC50 H->I cluster_2 In Vivo DIO Mouse Study Workflow A Induce Obesity (High-Fat Diet, 8-16 weeks) B Randomize Mice & Begin Treatment A->B C Daily Oral Gavage (CP-640186 or Vehicle, 4 weeks) B->C D Monitor Body Weight C->D E Perform Oral Glucose Tolerance Test (OGTT) C->E F Terminal Tissue Collection & Analysis E->F

References

Application Notes and Protocols for CP-640186 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 hydrochloride is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] ACC is a critical enzyme in fatty acid metabolism, existing in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[4] By inhibiting both isoforms, CP-640186 effectively reduces the levels of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[5] These characteristics make CP-640186 a valuable tool for in vivo research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][6]

Mechanism of Action

CP-640186 allosterically and reversibly inhibits both ACC1 and ACC2.[7] The inhibition is uncompetitive with respect to ATP and non-competitive concerning bicarbonate, acetyl-CoA, and citrate.[2] This dual inhibition decreases the production of malonyl-CoA. Lowered cytosolic malonyl-CoA levels reduce the substrate for de novo lipogenesis, while the reduction of mitochondrial-associated malonyl-CoA relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.

cluster_0 CP-640186 Action cluster_1 Cytosol cluster_2 Mitochondrial Membrane CP640186 CP-640186 ACC1 ACC1 CP640186->ACC1 Inhibits ACC2 ACC2 CP640186->ACC2 Inhibits MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto Produces AcetylCoA_cyto Acetyl-CoA AcetylCoA_cyto->ACC1 Substrate FAS Fatty Acid Synthesis MalonylCoA_cyto->FAS Substrate MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito Produces AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 Substrate CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes A 1. Animal Model Selection (e.g., Sprague-Dawley Rats, C57BL/6 Mice on HFD) B 2. Acclimation (1 week) A->B C 3. Group Allocation (Vehicle Control, CP-640186 Dose Groups) B->C D 4. Formulation Preparation (Dissolve in 0.5% carboxymethylcellulose) C->D E 5. Administration (Oral gavage, daily for 4 weeks) D->E F 6. Monitoring (Body weight, food intake weekly) E->F G 7. Terminal Procedures (e.g., Glucose tolerance test) F->G H 8. Sample Collection (Blood, liver, muscle tissues) G->H I 9. Biochemical Analysis (Malonyl-CoA, TG, TC, FFA levels) H->I J 10. Data Analysis I->J A 1. Animal Model (IFNAR-/- C57BL/6 Mice) B 2. DENV2 Infection (10^6 PFU, Intraperitoneal) A->B C 3. Treatment Groups (Vehicle: Saline, CP-640186) B->C D 4. Oral Administration C->D E 5. Daily Monitoring (Survival, Body Weight, Clinical Signs) D->E F 6. Blood Collection (Determine Viremia) E->F G 7. Endpoint Analysis (Tissue Viral Titers, Histology) E->G

References

Application Notes and Protocols for CP-640186 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial).[3] By inhibiting both ACC1 and ACC2, CP-640186 effectively blocks the synthesis of malonyl-CoA, a key building block for fatty acid synthesis, and simultaneously promotes fatty acid oxidation.[3][4] This dual action makes CP-640186 a valuable tool for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) in murine models. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in mice.

Data Presentation

In Vivo Dosage of this compound in Mice

The following table summarizes the effective doses of CP-640186 administered to mice in various studies. The primary route of administration is oral gavage.

Mouse ModelDosageDosing RegimenVehicleObserved EffectReference
ob/ob mice4 mg/kgSingle doseNot specifiedED₅₀ for inhibition of fatty acid synthesis.[5]
CD1 mice11 mg/kgSingle doseNot specifiedED₅₀ for inhibition of fatty acid synthesis.[5]
Diet-Induced Obese C57BL/6J mice75 mg/kgDaily for 4 weeks0.5% carboxymethylcelluloseSignificantly decreased body weight gain.[6]
ob/ob mice4.6 - 21 mg/kgSingle doseNot specifiedDemonstrated acute efficacy in reducing the respiratory quotient, with ED₅₀ values of 4.6, 9.7, and 21 mg/kg at 1, 4, and 8 hours post-dose, respectively.
ob/ob mice10 mg/kgSingle doseNot specifiedPharmacokinetic studies.[5]

Signaling Pathway

This compound exerts its effects by inhibiting Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in fatty acid metabolism. The signaling pathway diagram below illustrates the mechanism of action of CP-640186.

cluster_upstream Upstream Regulation cluster_target Drug Target cluster_downstream Downstream Effects AMPK AMPK ACC1_ACC2 ACC1 & ACC2 AMPK->ACC1_ACC2 Inactivation (Phosphorylation) Malonyl_CoA Malonyl-CoA Synthesis ACC1_ACC2->Malonyl_CoA Catalysis CP640186 CP-640186 Hydrochloride CP640186->ACC1_ACC2 Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor CPT1 CPT1 Activity Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotion

Caption: Signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound for Oral Gavage

a) 0.5% Carboxymethylcellulose (CMC) Vehicle [6]

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium salt (medium viscosity)

    • Sterile, deionized water

  • Procedure:

    • Heat a portion of the total required volume of sterile water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.

    • Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir.

    • Allow the solution to cool to room temperature while stirring. The solution should become clear and viscous.

    • Weigh the required amount of this compound and add it to the 0.5% CMC solution.

    • Vortex or sonicate the mixture until the compound is fully suspended. Prepare fresh daily.

b) DMSO/SBE-β-CD/Saline Vehicle

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

    • For the final formulation, mix 10% of the DMSO stock solution with 90% of the 20% SBE-β-CD in saline solution.

    • Ensure the final solution is clear before administration.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model[6]

This protocol outlines a typical study design to evaluate the efficacy of CP-640186 in a diet-induced obesity model.

Start Start HFD Induce Obesity: High-Fat Diet (16 weeks) Start->HFD Grouping Randomize Mice into Treatment Groups HFD->Grouping Treatment Daily Oral Gavage (4 weeks): - Vehicle Control - CP-640186 (75 mg/kg) Grouping->Treatment Monitoring Weekly Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: - Glucose Tolerance Test - MRI for Body Composition Treatment->Endpoint Monitoring->Treatment Sacrifice Sacrifice and Tissue Collection Endpoint->Sacrifice End End Sacrifice->End

Caption: Experimental workflow for a diet-induced obesity study.

  • Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Diet: A high-fat diet (e.g., 45-60% kcal from fat) is administered for a period of 16 weeks to induce obesity and insulin (B600854) resistance. A control group is fed a standard chow diet.

  • Grouping: After the diet induction period, mice are randomized into treatment groups (e.g., vehicle control and CP-640186).

  • Drug Administration: this compound (e.g., 75 mg/kg) or vehicle is administered daily via oral gavage for 4 weeks.[6]

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).

  • Endpoint Analysis:

    • Oral Glucose Tolerance Test (OGTT): Performed after the treatment period to assess glucose homeostasis.

    • Magnetic Resonance Imaging (MRI): Used to determine body composition (fat mass and lean mass).

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology, lipid content).

Oral Glucose Tolerance Test (OGTT) Protocol
  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg dose of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

MRI for Body Composition Analysis
  • Instrumentation: An MRI analyzer designed for small animals (e.g., EchoMRI).

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Weigh the mouse.

    • Place the conscious mouse in the appropriate holder.

    • Insert the holder into the MRI machine.

    • Initiate the scan, which typically takes a few minutes.

    • The instrument software will provide measurements of fat mass, lean mass, and free water.

  • Note: Anesthesia is generally not required for this procedure.

Conclusion

This compound is a powerful research tool for investigating the role of fatty acid metabolism in various disease states. The provided dosages, protocols, and pathway information offer a comprehensive guide for researchers to design and execute in vivo studies in mice. Careful consideration of the appropriate mouse model, dosage, and experimental endpoints is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CP-640186 hydrochloride stock solutions for in vitro and in vivo research. CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3]

Physicochemical and Pharmacokinetic Properties

This compound is an orally active compound that inhibits both ACC1 and ACC2 isoforms.[1][4][5] This inhibition reduces the synthesis of malonyl-CoA, a key molecule in fatty acid metabolism.[1][6]

PropertyValueSource
Molecular Weight 485.62 g/mol (CP-640186) 522.08 g/mol (this compound)[2][4][7]
IC50 (ACC1, rat liver) 53 nM[1][2][8]
IC50 (ACC2, rat skeletal muscle) 61 nM[1][2][8]
Formulation Crystalline solid[9][10]

In Vitro and In Vivo Efficacy

CP-640186 has demonstrated efficacy in various cell-based assays and animal models, primarily through the modulation of fatty acid metabolism.

Model SystemEffectEffective Concentration/DoseSource
C2C12 cells Stimulation of fatty acid oxidationEC50 = 57 nM[8]
Rat epitrochlearis muscle strips Stimulation of fatty acid oxidationEC50 = 1.3 µM[2]
HepG2 cells Inhibition of fatty acid synthesisEC50 = 0.62 µM[5]
HepG2 cells Inhibition of triglyceride synthesisEC50 = 1.8 µM[5]
Sprague-Dawley rats Inhibition of fatty acid synthesisED50 = 13 mg/kg[8]
CD1 mice Inhibition of fatty acid synthesisED50 = 11 mg/kg[8]
ob/ob mice Inhibition of fatty acid synthesisED50 = 4 mg/kg[8]

Solubility Data

It is crucial to use a high-purity solvent to prepare the stock solution. Note that the hygroscopic nature of DMSO can affect solubility, so using a fresh, unopened vial is recommended.[1]

SolventSolubilitySource
DMSO 30 mg/mL[9][10]
Ethanol 30 mg/mL[9][10]
PBS (pH 7.2) 10 mg/mL[9][10]
DMF 30 mg/mL[9][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.522 mg of the compound (based on a molecular weight of 522.08 g/mol for the hydrochloride salt).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 0.522 mg of the compound, add 100 µL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.[7]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[8] However, some sources suggest that solutions may be unstable and should be prepared fresh.[4] It is recommended to test the stability under your specific experimental conditions. Protect from light.[8]

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage weigh Weigh CP-640186 HCl add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C, Protect from Light aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

Signaling Pathway of CP-640186

CP-640186 inhibits Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway.[1][6] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA.[6] By inhibiting ACC, CP-640186 reduces the intracellular levels of malonyl-CoA.[11] This has two major downstream effects:

  • Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical building block for the synthesis of new fatty acids. Reduced levels of malonyl-CoA directly inhibit this process.[11]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[11] By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.[11]

Recent studies have also suggested that CP-640186 can impact other signaling pathways, such as the Rac1/PAK2 pathway, independently of its effects on the actin cytoskeleton.[6]

G Mechanism of Action of CP-640186 CP640186 CP-640186 ACC ACC1 / ACC2 CP640186->ACC AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthesis MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO

Caption: Mechanism of Action of CP-640186.

References

Application Notes and Protocols: CP-640186 Hydrochloride Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-640186 hydrochloride is a potent, cell-permeable, and orally active allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC), ACC1 and ACC2, with IC₅₀ values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively[1][2]. As a key regulator of fatty acid metabolism, ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis[3][4]. Inhibition of ACC by CP-640186 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation[4][5]. These mechanisms make it a valuable tool for research in metabolic diseases such as obesity and diabetes, as well as in cancer research[4][6]. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and storage.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, anhydrous grade of DMSO is highly recommended[1][2].

Solubility in DMSOMolar Concentration (approx.)SourceNotes
100 mg/mL205.92 mMMedchemExpressRequires sonication to dissolve.[1]
97 mg/mL199.74 mMSelleck ChemicalsUse of fresh DMSO is recommended as moisture can reduce solubility.[2]
50 mg/mL102.96 mMSigma-Aldrich-
40 mg/mL82.37 mMSigma-Aldrich-
30 mg/mL61.78 mMCayman Chemical-

Note: The molecular weight of CP-640186 (free base) is 485.62 g/mol . The calculations for molar concentration are based on this molecular weight.

Experimental Protocols

3.1. Preparation of a Stock Solution (e.g., 100 mg/mL in DMSO)

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aliquoting the Compound: Aseptically weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear. Intermittently vortex the vial during sonication.

    • Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months)[1][5].

3.2. Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: Using a calibrated micropipette, dilute the stock solution to the desired final concentration with the appropriate cell culture medium or buffer immediately before use.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent degradation of the compound.

Signaling Pathway

This compound acts by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway. The diagram below illustrates the mechanism of action of CP-640186.

CP640186_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Membrane AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids ACC1->MalonylCoA Carboxylation CP640186 CP-640186 CP640186->ACC1 Inhibition ACC2 ACC2 MalonylCoA2 Malonyl-CoA ACC2->MalonylCoA2 CPT1 CPT1 MalonylCoA2->CPT1 Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 CP640186_mito CP-640186 CP640186_mito->ACC2 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.

Experimental_Workflow A Prepare CP-640186 Stock Solution (100 mg/mL in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Seed Cells and Culture (e.g., 24 hours) D Treat Cells with CP-640186 (Incubate for desired time) B->D C->D E Perform Downstream Assays (e.g., Cell Viability, Western Blot, Metabolomics) D->E F Data Analysis and Interpretation E->F

Caption: General experimental workflow for cell-based assays.

References

CP-640186 Hydrochloride: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. With near-equal inhibitory activity against both ACC1 and ACC2 isoforms, CP-640186 serves as a valuable tool for investigating the role of fatty acid metabolism in cancer cell proliferation, survival, and therapeutic resistance. These application notes provide a comprehensive overview of CP-640186's mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in cancer research.

Introduction

Altered lipid metabolism is a hallmark of many cancers, where cancer cells exhibit increased de novo fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling molecule production. Acetyl-CoA Carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] Inhibition of ACC presents a promising therapeutic strategy to target this metabolic vulnerability in cancer.[2][3]

This compound is an isozyme-nonselective ACC inhibitor that effectively reduces malonyl-CoA levels, thereby inhibiting fatty acid synthesis and stimulating fatty acid oxidation.[4] Its utility has been demonstrated in various cancer cell lines, where it can induce cell growth inhibition, cell cycle arrest, and apoptosis.[5][6][7] This document outlines detailed protocols for utilizing CP-640186 in preclinical cancer models.

Mechanism of Action

CP-640186 allosterically binds to the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme, which is essential for its catalytic activity.[5] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA. The subsequent depletion of malonyl-CoA has two primary effects relevant to cancer biology:

  • Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty acid synthase (FASN), thereby impeding the production of new fatty acids required for membrane formation and other cellular processes in rapidly dividing cancer cells.[1]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, leading to an increase in fatty acid oxidation.[4][5]

The dual effects of CP-640186 can lead to energy stress, accumulation of reactive oxygen species (ROS), and ultimately, cancer cell death.

Signaling Pathway

The inhibition of ACC by CP-640186 impacts key cellular signaling pathways involved in metabolism and cell growth.

CP640186 This compound ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA converts AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthesis MalonylCoA->FAS promotes CPT1 CPT1 MalonylCoA->CPT1 inhibits CellGrowth Cancer Cell Growth & Proliferation FAS->CellGrowth supports Apoptosis Apoptosis FAS->Apoptosis inhibition leads to FAO Fatty Acid Oxidation FAO->Apoptosis stimulation leads to CPT1->FAO promotes

Mechanism of Action of CP-640186 in Cancer Cells.

Data Presentation

In Vitro Activity of CP-640186
ParameterCell LineSpeciesValueReference
IC₅₀ (ACC1) Rat LiverRat53 nM[4][6]
IC₅₀ (ACC2) Rat Skeletal MuscleRat61 nM[4][6]
Growth Inhibition H460 (Lung Cancer)Human20 µM (48h)[6]
EC₅₀ (Fatty Acid Synthesis Inhibition) HepG2 (Liver Cancer)Human0.62 µM[8]
EC₅₀ (Triglyceride Synthesis Inhibition) HepG2 (Liver Cancer)Human1.8 µM[8]
EC₅₀ (Fatty Acid Oxidation Stimulation) C2C12 (Myoblast)Mouse57 nM
In Vivo Activity and Pharmacokinetics of CP-640186
ParameterAnimal ModelValueReference
ED₅₀ (Fatty Acid Synthesis Inhibition) Rats13 mg/kg[4]
ED₅₀ (Fatty Acid Synthesis Inhibition) CD1 Mice11 mg/kg[4]
ED₅₀ (Fatty Acid Synthesis Inhibition) ob/ob Mice4 mg/kg[4]
ED₅₀ (Malonyl-CoA Reduction - Liver) Rats55 mg/kg[4]
ED₅₀ (Malonyl-CoA Reduction - Soleus Muscle) Rats6 mg/kg[4]
Plasma Half-life (t₁/₂) Sprague-Dawley Rats1.5 h[4]
Oral Bioavailability Sprague-Dawley Rats39%[4]
Cₘₐₓ (10 mg/kg, oral) Sprague-Dawley Rats345 ng/mL[4]
Tₘₐₓ (10 mg/kg, oral) Sprague-Dawley Rats1.0 h[4]

Experimental Protocols

Experimental Workflow Overview

Start Start: In Vitro Experiments CellCulture Cell Culture (e.g., H460, A549, HepG2) Start->CellCulture Treatment CP-640186 Treatment CellCulture->Treatment Viability Cell Viability Assay (Crystal Violet) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot (p-ACC, ACC) Treatment->WesternBlot InVivo In Vivo Xenograft Model Viability->InVivo Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo TumorImplant Tumor Cell Implantation InVivo->TumorImplant DrugAdmin CP-640186 Administration TumorImplant->DrugAdmin TumorMeasure Tumor Growth Measurement DrugAdmin->TumorMeasure Endpoint Endpoint Analysis TumorMeasure->Endpoint

General workflow for preclinical evaluation of CP-640186.
Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)

This protocol is for assessing the effect of CP-640186 on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H460, A549, HepG2)

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Solubilization Solution (e.g., 1% SDS in PBS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of CP-640186 in DMSO.

    • Prepare serial dilutions of CP-640186 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48 hours).[6]

  • Staining:

    • Gently aspirate the medium from each well.

    • Wash each well once with 200 µL of PBS.

    • Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Aspirate the methanol.

    • Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[9]

    • Gently wash the plate with tap water until the water runs clear.

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Quantification:

    • Add 100 µL of Solubilization Solution to each well.

    • Place the plate on a shaker for 15-20 minutes to dissolve the stain.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with CP-640186 using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of CP-640186 or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) from each well.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of CP-640186 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with CP-640186 as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.[1]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for ACC Phosphorylation

This protocol is to assess the inhibition of ACC activity by measuring the phosphorylation status of ACC.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (low percentage or gradient for high MW proteins)

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-ACC (Ser79), anti-ACC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as previously described.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel. Due to the high molecular weight of ACC (~265-280 kDa), a low percentage (e.g., 6%) or gradient (e.g., 4-12%) gel is recommended.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-ACC or anti-ACC) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ACC signal to the total ACC signal.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of CP-640186 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the dosing solution of CP-640186 in the vehicle.

    • Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle to the mice via oral gavage daily or as determined by pharmacokinetic studies.[6]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion

This compound is a potent and versatile tool for investigating the role of fatty acid metabolism in cancer. The data and protocols presented here provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo settings to explore novel therapeutic strategies targeting the metabolic dependencies of cancer cells. As with any experimental work, optimization of these protocols for specific cell lines and models is recommended.

References

Application Notes and Protocols: CP-640186 Hydrochloride in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It acts as a reversible, allosteric inhibitor that is non-selective for the two main isoforms, ACC1 and ACC2.[3][4] ACC is a critical enzyme in the regulation of fatty acid metabolism; ACC1 is the rate-limiting enzyme in fatty acid synthesis, primarily expressed in lipogenic tissues like the liver and adipose tissue, while ACC2 is found in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, regulates fatty acid oxidation.[5][6] By inhibiting both isoforms, CP-640186 simultaneously blocks the synthesis of new fatty acids and promotes the oxidation of existing ones. This dual mechanism makes it a valuable research tool for studying metabolic syndrome, a condition characterized by interconnected factors like obesity, insulin (B600854) resistance, dyslipidemia, and hypertension.[3][6][7][8]

Mechanism of Action

CP-640186 binds to the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the conversion of acetyl-CoA to malonyl-CoA.[4][9] This reduction in cellular malonyl-CoA levels has two major consequences:

  • Inhibition of Fatty Acid Synthesis: Lower levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is primarily an effect of ACC1 inhibition.[5][10]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[7] By reducing malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation. This is a key consequence of ACC2 inhibition.[7][10]

This dual action favorably impacts the underlying pathologies of metabolic syndrome by reducing fat accumulation and improving energy substrate utilization.[3]

CP_640186_Mechanism_of_Action cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Membrane / Matrix AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 Substrate MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Substrate MalonylCoA2 Malonyl-CoA ACC1->MalonylCoA Catalyzes FASynthesis Fatty Acid Synthesis FAS->FASynthesis CP640186 CP-640186 CP640186->ACC1 Inhibits FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Transports for ACC2 ACC2 ACC2->MalonylCoA2 AcetylCoA2 Acetyl-CoA AcetylCoA2->ACC2 MalonylCoA2->CPT1 Inhibits CP640186_2 CP-640186 CP640186_2->ACC2 Inhibits

Caption: Mechanism of CP-640186 on fatty acid metabolism.

Data Presentation

Table 1: In Vitro Potency and Efficacy of CP-640186

This table summarizes the inhibitory and stimulatory concentrations of CP-640186 in various cell-free and cell-based assays.

ParameterSystem/Cell LineTarget/ProcessValueReference
IC₅₀ Rat LiverACC153 nM[1][11][12]
IC₅₀ Rat Skeletal MuscleACC261 nM[1][11][12]
EC₅₀ HepG2 cellsFatty Acid Synthesis Inhibition0.62 µM[1][11]
EC₅₀ HepG2 cellsTriglyceride Synthesis Inhibition1.8 µM[1][3][11]
EC₅₀ C2C12 cellsPalmitate Oxidation Stimulation57 nM[3][4]
EC₅₀ Isolated Rat MusclePalmitate Oxidation Stimulation1.3 µM[3][11]
Table 2: In Vivo Efficacy of CP-640186

This table outlines the effective doses of CP-640186 required to modulate metabolic parameters in animal models.

ParameterAnimal ModelTissue/EndpointValue (ED₅₀)Reference
Malonyl-CoA Reduction Sprague-Dawley RatsSoleus Muscle6 mg/kg[3]
Cardiac Muscle8 mg/kg[3]
Quadriceps Muscle15 mg/kg[3]
Liver55 mg/kg[3]
Fatty Acid Synthesis Inhibition ob/ob MiceWhole Body4 mg/kg[3][4]
CD1 MiceWhole Body11 mg/kg[3][4]
Sprague-Dawley RatsWhole Body13 mg/kg[3][4]
Fatty Acid Oxidation Stimulation Sprague-Dawley RatsWhole Body~30 mg/kg[3][9]
Table 3: Pharmacokinetic Properties of CP-640186 in Rats

This table provides key pharmacokinetic parameters following oral administration.

ParameterValueReference
Plasma Half-life (t½) 1.5 h[1][4]
Bioavailability 39%[1]
Time to Max Concentration (Tₘₐₓ) 1.0 h[1]
Max Concentration (Cₘₐₓ) 345 ng/mL[1][4]
Area Under Curve (AUC₀₋∞) 960 ng•h/mL[1][4]

Experimental Protocols

Compound Handling and Preparation
  • Form: CP-640186 is typically supplied as a hydrochloride salt.[4]

  • Solubility: Soluble in DMSO (e.g., 97 mg/mL).[12] For in vivo studies, a suitable vehicle must be prepared.

  • Storage: Store the solid compound at +2°C to +8°C, protected from light.[4] Following reconstitution in a solvent like DMSO, it is recommended to aliquot and freeze at -20°C or -80°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[4][11] For in vivo experiments, it is best to prepare working solutions freshly on the day of use.[1][11]

In_Vivo_Workflow General Workflow for In Vivo Efficacy Testing A 1. Animal Model Selection (e.g., ob/ob mice, Diet-Induced Obese (DIO) rats) B 2. Acclimatization (Standard housing conditions) A->B C 3. Disease Induction (e.g., High-Fat Diet feeding for 8-16 weeks) B->C D 4. Baseline Measurements (Body weight, fasting glucose, lipids) C->D E 5. Group Randomization (Vehicle Control vs. CP-640186 dose groups) D->E F 6. Chronic Dosing (e.g., Daily oral gavage for 4 weeks) E->F G 7. In-life Monitoring (Body weight, food intake) F->G H 8. Endpoint Assays (Glucose/Insulin Tolerance Tests, Serum Biomarkers) G->H I 9. Terminal Procedures (Tissue collection: liver, muscle, adipose) (Malonyl-CoA, gene expression analysis) H->I

Caption: General workflow for in vivo efficacy testing.

Protocol 1: In Vitro ACC Enzyme Inhibition Assay

This protocol is designed to determine the IC₅₀ of CP-640186 against purified ACC1 and ACC2 enzymes. The assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

  • Purified recombinant rat liver ACC1 and skeletal muscle ACC2.

  • This compound.

  • Assay Buffer: 50 mM HEPES, 2 mM MgCl₂, 1 mM DTT, pH 7.5.

  • Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate.

  • Stop Solution: 1 M HCl.

  • Scintillation fluid and vials.

Procedure:

  • Prepare serial dilutions of CP-640186 in DMSO, then dilute further into the Assay Buffer.

  • In a microplate, add 10 µL of the diluted compound or vehicle (DMSO control).

  • Add 70 µL of a master mix containing Assay Buffer, ATP (2 mM), Acetyl-CoA (0.2 mM), and purified ACC enzyme (final concentration ~5-10 nM).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [¹⁴C]Sodium Bicarbonate (final concentration 5 mM, specific activity ~50 mCi/mmol).

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 25 µL of 1 M HCl.

  • Transfer the reaction mixture to a scintillation vial, evaporate to dryness under a stream of air to remove unreacted [¹⁴C]bicarbonate.

  • Reconstitute the residue in 100 µL of water, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular Fatty Acid Synthesis Assay in HepG2 Cells

This protocol measures the rate of de novo fatty acid synthesis in human hepatoma (HepG2) cells by quantifying the incorporation of [¹⁴C]acetate.

Materials:

  • HepG2 cells.

  • Culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • [¹⁴C]Sodium Acetate.

  • Lysis Buffer: 0.1 M NaOH.

  • Scintillation fluid.

Procedure:

  • Seed HepG2 cells in a 24-well plate and grow to ~80-90% confluency.

  • Wash the cells twice with serum-free medium.

  • Pre-incubate the cells for 1 hour in serum-free medium containing various concentrations of CP-640186 or vehicle (DMSO).

  • Add [¹⁴C]Sodium Acetate to a final concentration of 0.5 µCi/mL.

  • Incubate for 2 hours at 37°C.

  • Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH and incubating for 1 hour.

  • Transfer the lysate to a scintillation vial.

  • Add 5 mL of scintillation fluid and measure radioactivity.

  • Normalize the counts to total protein content for each well. Calculate the EC₅₀ for the inhibition of fatty acid synthesis.[3]

Protocol 3: Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol assesses the effect of CP-640186 on fatty acid oxidation by measuring the production of [³H]₂O from [³H]palmitate.

Materials:

  • C2C12 myoblasts, differentiated into myotubes.

  • [9,10-³H]Palmitic acid complexed to BSA.

  • This compound.

  • Krebs-Ringer Bicarbonate Buffer (KRBB).

  • Activated charcoal.

Procedure:

  • Seed C2C12 myoblasts and differentiate them into myotubes over 4-6 days.

  • Wash the myotubes with KRBB.

  • Pre-incubate the cells for 30 minutes in KRBB containing various concentrations of CP-640186 or vehicle.

  • Initiate the assay by adding KRBB containing [³H]palmitate-BSA complex (final concentration ~0.5 µCi/mL, 200 µM palmitate).

  • Incubate for 90 minutes at 37°C.

  • After incubation, transfer 200 µL of the supernatant to a new tube.

  • Add 50 µL of 1 M HCl to precipitate any remaining protein. Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the acid-soluble supernatant to a tube containing 50 µL of 10% activated charcoal to remove unoxidized [³H]palmitate. Vortex and centrifuge.

  • Transfer the final supernatant, containing the [³H]₂O product, to a scintillation vial.

  • Add scintillation fluid and measure radioactivity to determine the rate of fatty acid oxidation. Calculate the EC₅₀ for stimulation.[3]

Protocol 4: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a chronic study to evaluate the efficacy of CP-640186 in an established model of metabolic syndrome.[5]

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.[13]

  • Induce obesity and insulin resistance by feeding a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-16 weeks.[14] A control group is fed a standard chow diet.

Procedure:

  • After the diet induction period, confirm the metabolic syndrome phenotype (increased body weight, hyperglycemia, insulin resistance).

  • Randomize HFD-fed mice into treatment groups (n=8-10 per group): Vehicle control and CP-640186 (e.g., 10, 30, 100 mg/kg).

  • Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitor body weight and food intake 2-3 times per week.

  • Towards the end of the study, perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.[14]

  • At the end of the treatment period, collect terminal blood samples for analysis of plasma triglycerides, cholesterol, and insulin.

  • Euthanize the animals and harvest tissues (liver, epididymal white adipose tissue, skeletal muscle).

  • Analyze liver tissue for triglyceride content and histology (steatosis).

  • Analyze liver and muscle tissue for malonyl-CoA levels to confirm target engagement.

  • Statistically analyze the data to compare the effects of CP-640186 treatment against the vehicle control group. A similar protocol was used to test a different ACC inhibitor where CP-640186 was used as a positive control.[5]

References

Application Notes and Protocols: CP-640186 Hydrochloride for Dengue Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health concern with four distinct serotypes (DENV-1, -2, -3, and -4). Currently, there are no widely effective antiviral therapies available. Recent research has highlighted the critical role of host cellular lipid metabolism in the DENV replication cycle. The virus manipulates the host's fatty acid synthesis pathway to facilitate the formation of its replication complexes.[1][2][3] This dependency presents a promising target for antiviral drug development.

CP-640186 hydrochloride is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[4][5][6] By blocking ACC, CP-640186 disrupts the cellular lipid environment essential for viral proliferation, thereby inhibiting DENV infection.[7][8] These application notes provide a summary of the antiviral activity of CP-640186 against dengue virus and detailed protocols for its evaluation.

Quantitative Data Summary

This compound has demonstrated significant antiviral activity against all four dengue virus serotypes and other related flaviviruses. The following tables summarize its efficacy in various in vitro assays.

Table 1: In Vitro Efficacy of CP-640186 against Dengue Virus Serotypes

Virus SerotypeCell LineAssay TypeIC50 (µM)Reference
DENV-1BHK-21Cellular Viability0.96[7][9]
DENV-2BHK-21Cellular Viability1.22[7][9]
DENV-3BHK-21Cellular Viability0.99[7][9]
DENV-4BHK-21Cellular Viability1.69[7][9]

Table 2: Additional In Vitro Efficacy and Cytotoxicity Data

ParameterVirus/Cell LineValue (µM)Reference
EC50 DENV-2 in BHK-21 cells0.50[7][9]
IC50 Zika Virus in BHK-21 cells1.27[7][9]
Cytotoxicity No significant effect on BHK-21 cell viability at concentrations up to 20 µM>20[9]

Mechanism of Action: Signaling Pathway

Dengue virus infection has been shown to modulate cellular metabolism, in part by affecting the AMPK/ACC signaling pathway.[7][10] CP-640186 acts as a noncompetitive inhibitor of ACC, which is downstream of AMPK.[7][9] By inhibiting ACC, CP-640186 increases the phosphorylation of ACC, thereby deactivating it and disrupting the fatty acid synthesis necessary for viral replication.[7][8]

DENV_CP640186_Pathway cluster_cell Host Cell DENV Dengue Virus Infection AMPK AMPK DENV->AMPK Inhibits Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inactivates) pACC p-ACC (Inactive) FAS Fatty Acid Synthesis ACC->FAS Activates Replication DENV Replication FAS->Replication Supports CP640186 CP-640186 CP640186->ACC Inhibits In_Vitro_Workflow start Start cell_culture Culture susceptible cells (e.g., BHK-21, Vero) start->cell_culture infection Infect cells with DENV (e.g., MOI of 0.1 for 1h) cell_culture->infection treatment Add serial dilutions of This compound infection->treatment incubation Incubate for 48-72 hours treatment->incubation assays Perform endpoint assays incubation->assays cpe CPE/MTT Assay (Cell Viability) assays->cpe plaque Plaque Assay (Viral Titer) assays->plaque qpcr RT-qPCR (Viral RNA) assays->qpcr wb Western Blot (Viral Proteins) assays->wb end End cpe->end plaque->end qpcr->end wb->end In_Vivo_Workflow start Start mice Use IFNAR-/- mice (deficient in Type I IFN receptor) start->mice infection Infect mice with DENV-2 (e.g., 10^1 TCID50) mice->infection treatment Administer CP-640186 orally (e.g., 10 mg/kg/day for 6 days) infection->treatment monitoring Monitor survival rate and body weight daily treatment->monitoring sacrifice Sacrifice mice at endpoint (e.g., day 11) monitoring->sacrifice analysis Analyze tissues and serum sacrifice->analysis plaque Plaque Assay (Serum viral load) analysis->plaque qpcr RT-qPCR (Tissue viral RNA) analysis->qpcr wb Western Blot (Tissue viral proteins & p-ACC) analysis->wb histo Histology (e.g., H&E staining of liver) analysis->histo end End plaque->end qpcr->end wb->end histo->end

References

Application Notes and Protocols for CP-640186: An In Vitro Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the effects of CP-640186 on fatty acid metabolism.

Introduction

CP-640186 is a small molecule inhibitor targeting both ACC1 and ACC2, the key enzymes responsible for the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC, CP-640186 effectively blocks the production of fatty acids and can stimulate fatty acid oxidation. Its dual inhibitory action makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases.

Data Presentation

The in vitro efficacy of CP-640186 has been characterized by its half-maximal inhibitory concentration (IC50) against its target enzymes and its half-maximal effective concentration (EC50) in various cell-based assays.

Parameter Target/Assay Species/Cell Line Effective Concentration Reference
IC50 Rat Liver ACC1Rat53 nM[1][2][3][4][5]
IC50 Rat Skeletal Muscle ACC2Rat61 nM[1][2][3][4][5]
IC50 Human Recombinant ACC1Human0.41 µM[1]
EC50 Inhibition of Fatty Acid SynthesisHepG2 cells0.62 µM[1]
EC50 Inhibition of Triglyceride (TG) SynthesisHepG2 cells1.8 µM[1]
EC50 Stimulation of Palmitate Acid OxidationC2C12 cells57 nM[1]
EC50 Stimulation of Palmitate Acid OxidationIsolated Rat Epitrochlearis Muscle1.3 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CP-640186 and a general workflow for assessing its in vitro efficacy.

cluster_0 Cytosol cluster_1 Mitochondrial Membrane Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis CP-640186 CP-640186 ACC1 ACC1 CP-640186->ACC1 Inhibition Acetyl-CoA_mito Acetyl-CoA Malonyl-CoA_mito Malonyl-CoA Acetyl-CoA_mito->Malonyl-CoA_mito ACC2 CPT1 CPT1 Malonyl-CoA_mito->CPT1 Inhibition CP-640186_mito CP-640186 ACC2 ACC2 CP-640186_mito->ACC2 Inhibition Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acyl-CoA->Fatty Acid Oxidation CPT1

Figure 1: Mechanism of action of CP-640186.

cluster_assays Select Assay prep Prepare CP-640186 Stock Solution treat Treat Cells with a Dose Range of CP-640186 prep->treat culture Culture Target Cells (e.g., HepG2, C2C12) culture->treat assay Perform In Vitro Assay treat->assay acc_assay ACC Inhibition Assay assay->acc_assay fas_assay Fatty Acid Synthesis Assay assay->fas_assay fao_assay Fatty Acid Oxidation Assay assay->fao_assay data Data Acquisition and Analysis acc_assay->data fas_assay->data fao_assay->data

Figure 2: General experimental workflow.

Experimental Protocols

Preparation of CP-640186 Stock Solution

Materials:

  • CP-640186 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the CP-640186 powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of CP-640186 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.86 mg of CP-640186 (Molecular Weight: 485.62 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric measurement of ACC activity.

Materials:

  • Purified ACC1 or ACC2 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate (NaHCO₃)

  • CP-640186 stock solution

  • Coupling enzyme system (e.g., pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase)

  • NADH

  • 96-well microplate, UV-transparent

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, NaHCO₃, the coupling enzyme system, and NADH.

  • Prepare serial dilutions of CP-640186 in Assay Buffer. Also, prepare a vehicle control (DMSO).

  • In a 96-well plate, add the desired volume of the CP-640186 dilutions or vehicle control to respective wells.

  • Add the purified ACC enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ACC activity.

  • Calculate the percentage of inhibition for each concentration of CP-640186 relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Fatty Acid Synthesis in HepG2 Cells

This protocol describes the measurement of de novo fatty acid synthesis using a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • CP-640186 stock solution

  • [¹⁴C]-Acetate

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Protocol:

  • Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.

  • Prepare various concentrations of CP-640186 in the cell culture medium. Include a vehicle control (DMSO).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CP-640186 or vehicle.

  • Pre-incubate the cells with the compound for a specified time (e.g., 2 hours).

  • Add [¹⁴C]-Acetate to each well at a final concentration of, for example, 1 µCi/mL.

  • Incubate the cells for an additional period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of each sample.

  • Calculate the percentage of inhibition of fatty acid synthesis for each CP-640186 concentration compared to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Stimulation of Fatty Acid Oxidation in C2C12 Myotubes

This protocol outlines the measurement of fatty acid oxidation by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • CP-640186 stock solution

  • [¹⁴C]-Palmitate complexed to BSA

  • 96-well cell culture plates with a corresponding filter plate for CO₂ trapping

  • Scintillation counter

Protocol:

  • Seed C2C12 myoblasts in 96-well plates and differentiate them into myotubes by switching to differentiation medium for 4-6 days.

  • Prepare various concentrations of CP-640186 in the appropriate assay buffer.

  • Wash the myotubes with PBS and pre-incubate with the different concentrations of CP-640186 or vehicle control for a defined period (e.g., 1 hour).

  • Initiate the fatty acid oxidation assay by adding the [¹⁴C]-Palmitate-BSA complex to each well.

  • Seal the plate with a filter plate containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine).

  • Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).

  • To measure CO₂ production, remove the filter plate and place each filter paper into a scintillation vial.

  • To measure acid-soluble metabolites (representing incomplete oxidation), add perchloric acid to each well of the cell plate to stop the reaction and precipitate macromolecules. Centrifuge the plate and collect the supernatant.

  • Add scintillation cocktail to the vials containing the filter papers or the supernatants and measure radioactivity using a scintillation counter.

  • Normalize the results to the protein concentration in each well.

  • Calculate the fold-stimulation of fatty acid oxidation for each CP-640186 concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the fold-stimulation against the logarithm of the inhibitor concentration.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures when handling chemicals and radioactive materials.

References

Troubleshooting & Optimization

Technical Support Center: CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1][2] Sonication or a warm water bath can be used to facilitate dissolution.[3][4] For aqueous buffers, solubility is significantly lower.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: The solid form of this compound is stable for years when stored at -20°C, protected from light.[5] There is conflicting information regarding the stability of stock solutions. Some suppliers suggest that solutions are unstable and should be prepared fresh for each experiment.[3] Others indicate that DMSO stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1] Given the discrepancy, it is advisable to conduct a stability test for your specific experimental conditions if long-term storage is necessary.

Q3: I am observing variable or lower-than-expected potency in my experiments. What could be the cause?

A3: Variability in potency can be attributed to several factors, with solution instability being a primary concern. If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. It is also crucial to ensure complete dissolution of the compound when preparing your working solutions. Incomplete dissolution will lead to a lower effective concentration. Finally, confirm the accuracy of your serial dilutions and the final concentration in your assay.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While this compound has some solubility in water (50 mg/mL according to one source) and PBS (pH 7.2) (10 mg/mL), it is generally less soluble than in organic solvents.[5] When diluting a DMSO stock solution into an aqueous buffer for your final working concentration, ensure the final DMSO concentration is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not exceed a level that could cause toxicity or other off-target effects. If precipitation is observed upon dilution, you may need to adjust your dilution scheme or use a different solvent system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms when diluting stock solution in aqueous buffer. The solubility limit of this compound has been exceeded in the final buffer.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it is tolerated by your experimental system.- Prepare a more dilute stock solution to reduce the amount of organic solvent added to the aqueous buffer.- Test alternative aqueous buffers or solvent systems.
Inconsistent experimental results between batches. - Degradation of the compound in stored stock solutions.- Incomplete initial dissolution of the solid compound.- Use of DMSO that has absorbed moisture.- Prepare fresh stock solutions for each experiment or validate the stability of your stored aliquots.- Ensure complete dissolution by visual inspection and consider using sonication.- Use fresh, anhydrous grade DMSO for preparing stock solutions.[1][2]
Lower than expected activity of the compound. - Degradation of the compound.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware.- Use freshly prepared solutions.- Verify the concentration of your stock solution, if possible, using an analytical method like HPLC.- Consider using low-adsorption plasticware for preparing and storing solutions.

Quantitative Data Summary

Solubility Data
Solvent Concentration Source
DMSO30 mg/mL[5][6]
DMSO45 mg/mL (Sonication recommended)[4]
DMSO50 mg/mL
DMSO97 mg/mL (Use fresh DMSO)[1]
DMSO100 mg/mL (Ultrasonic recommended)[2]
Water50 mg/mL
EthanolSoluble[4]
Ethanol30 mg/mL[5][6]
Ethanol97 mg/mL[1]
PBS (pH 7.2)10 mg/mL[5][6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (Sonication recommended)[4]
Storage and Stability
Form Storage Temperature Duration Source
Solid Powder-20°C≥ 4 years[5]
Solid Powder-20°C3 years[1][3][4]
In Solvent (DMSO)-80°C1 year[1][4]
In Solvent (DMSO)-20°CUp to 3 months
In Solvent (DMSO)-20°C1 month[1]
In SolventSolutions are unstable, prepare fresh-[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adsorption microcentrifuge tubes

    • Calibrated pipette

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight: 522.08 g/mol for the hydrochloride salt).

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • If not for immediate use, aliquot the stock solution into single-use volumes in low-adsorption tubes and store at -80°C.

Visualizations

Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Product Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Leads to CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits CP640186 CP-640186 hydrochloride CP640186->ACC Inhibits Fatty_Acids_Mito Fatty Acids Fatty_Acids_Mito->CPT1 Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Use_Fresh Use Freshly Prepared Solution for Experiment Prepare_Stock->Use_Fresh Store Store at -80°C Aliquot->Store Use_Stored Use Stored Aliquot for Experiment Store->Use_Stored Compare_Results Compare Experimental Results Use_Fresh->Compare_Results Use_Stored->Compare_Results Decision Results Consistent? Compare_Results->Decision Stable Stock Solution is Stable under these Conditions Decision->Stable Yes Unstable Stock Solution is Unstable. Prepare Fresh for Each Use. Decision->Unstable No

Caption: Workflow for assessing stock solution stability.

Troubleshooting_Guide Start Inconsistent or Low Activity? Check_Dissolution Was the compound fully dissolved? Start->Check_Dissolution Check_Storage How was the stock solution stored? Check_Dissolution->Check_Storage Yes Dissolve_Completely Ensure complete dissolution (vortex, sonicate). Check_Dissolution->Dissolve_Completely No Fresh_vs_Stored Freshly Prepared or Stored Aliquot? Check_Storage->Fresh_vs_Stored Test_Fresh Retest with freshly prepared solution. Dissolve_Completely->Test_Fresh Prepare_Fresh Prepare a fresh stock solution with anhydrous DMSO. Fresh_vs_Stored->Prepare_Fresh Fresh Check_Freeze_Thaw Was the aliquot freeze-thawed multiple times? Fresh_vs_Stored->Check_Freeze_Thaw Stored Prepare_Fresh->Test_Fresh Check_Freeze_Thaw->Test_Fresh No Use_New_Aliquot Use a new, single-use aliquot. Check_Freeze_Thaw->Use_New_Aliquot Yes Use_New_Aliquot->Test_Fresh

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-640186 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

CP-640186 is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2][3][4][5][6][7][8][9] It binds to the carboxyltransferase (CT) domain of ACC, acting as a reversible, allosteric inhibitor.[4] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[4][8]

Q2: Is this compound known to inhibit other carboxylases?

Studies have shown that CP-640186 does not inhibit other biotin-dependent carboxylases, such as pyruvate (B1213749) carboxylase and propionyl-CoA carboxylase.[3][5] This suggests a high degree of selectivity for ACC over these related enzymes.

Q3: Are there any known off-target effects of CP-640186 on kinase signaling pathways?

One study observed that treatment of human platelets with CP-640186 led to a reduction in the activity of Rac1 and the phosphorylation of p21-activated kinase 2 (PAK2). However, it is not definitively established whether this is a direct off-target effect of CP-640186 on these signaling proteins or an indirect, downstream consequence of inhibiting ACC and altering cellular metabolism.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell signaling pathways related to Rho family GTPases (e.g., Rac1, Cdc42). This could be a potential off-target effect or a downstream consequence of ACC inhibition. CP-640186 has been observed to reduce Rac1 activity and PAK2 phosphorylation in platelets.1. Confirm the effect: Perform a dose-response experiment with CP-640186 to see if the effect on the signaling pathway is concentration-dependent. 2. Investigate direct vs. indirect effects: Consider experiments to determine if CP-640186 directly inhibits any kinases in the pathway of interest. A cell-free kinase assay could be employed. 3. Rescue experiment: To test if the effect is due to ACC inhibition, try to rescue the phenotype by providing downstream metabolites of the ACC-catalyzed reaction, if experimentally feasible.
Alterations in cellular processes regulated by pyruvate carboxylase or propionyl-CoA carboxylase. Based on available data, it is unlikely that CP-640186 directly inhibits these enzymes. The observed effects are more likely due to metabolic shifts resulting from ACC inhibition.1. Confirm ACC inhibition: Measure malonyl-CoA levels in your experimental system to confirm that CP-640186 is effectively inhibiting its primary target. 2. Metabolic profiling: Conduct metabolomic analysis to understand the broader metabolic consequences of ACC inhibition in your specific cell type or model system.

Quantitative Data Summary

The following table summarizes the inhibitory activity of CP-640186 against its primary targets. Currently, there is a lack of comprehensive quantitative data on its off-target activities against a broad panel of kinases or other enzymes.

TargetSpeciesAssay TypeIC50 / EC50Reference
ACC1 Rat (liver)Enzyme Activity53 nM[1][2][4][6][9]
ACC2 Rat (skeletal muscle)Enzyme Activity61 nM[1][2][4][6][9]
ACC1/ACC2 Human, Mouse, MonkeyEnzyme Activity~60 nM[3][5]
Fatty Acid Synthesis Inhibition HepG2 cellsCell-basedEC50: 0.62 µM[6]
Triglyceride Synthesis Inhibition HepG2 cellsCell-basedEC50: 1.8 µM[6]
Fatty Acid Oxidation Stimulation C2C12 cellsCell-basedEC50: 57 nM[8]
Fatty Acid Oxidation Stimulation Rat epitrochlearis muscleEx vivoEC50: 1.3 µM[8]

Experimental Protocols

Protocol 1: Assessing On-Target ACC Inhibition via Malonyl-CoA Measurement

This protocol provides a general workflow for determining the on-target activity of CP-640186 by measuring the levels of malonyl-CoA, the product of the ACC-catalyzed reaction.

cluster_0 Cell/Tissue Preparation cluster_1 Metabolite Extraction cluster_2 Malonyl-CoA Quantification cluster_3 Data Analysis A 1. Culture cells or prepare tissue slices. B 2. Treat with a dose range of this compound and a vehicle control. A->B C 3. Incubate for the desired time period. B->C D 4. Harvest cells/tissue and quench metabolism (e.g., with cold methanol). C->D E 5. Lyse cells/homogenize tissue and extract metabolites. D->E F 6. Quantify malonyl-CoA levels using a suitable method (e.g., LC-MS/MS). E->F G 7. Normalize malonyl-CoA levels to total protein or cell number. F->G H 8. Plot dose-response curve and calculate ED50. G->H

Workflow for Measuring On-Target ACC Inhibition

Protocol 2: Investigating Potential Off-Target Effects on a Kinase Pathway

This hypothetical workflow outlines the steps to investigate if an observed signaling change is a direct off-target effect of CP-640186.

cluster_0 Initial Observation cluster_1 Confirmation in Cells cluster_2 In Vitro Kinase Assay cluster_3 Conclusion A 1. Observe unexpected modulation of a signaling pathway (e.g., decreased p-PAK2). B 2. Perform Western blot with varying concentrations of CP-640186 to confirm a dose-dependent effect. A->B C 3. Conduct a cell-free kinase assay with the purified kinase of interest (e.g., PAK2) and CP-640186. B->C D 4. Measure kinase activity to determine if there is direct inhibition. C->D E 5. Direct inhibition suggests an off-target effect. No direct inhibition suggests an indirect, downstream effect. D->E cluster_0 CP-640186 Action cluster_1 Metabolic Pathway CP640186 CP-640186 ACC ACC1 & ACC2 CP640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Observed Effect of CP-640186 Upstream Upstream Signals (e.g., Growth Factors, Integrins) Rac1_GDP Rac1-GDP (Inactive) Upstream->Rac1_GDP Activates GEFs Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK2_inactive PAK2 (Inactive) Rac1_GTP->PAK2_inactive Binds and Activates PAK2_active p-PAK2 (Active) PAK2_inactive->PAK2_active Downstream Downstream Effectors (e.g., Cytoskeletal Rearrangement) PAK2_active->Downstream Phosphorylates CP640186 CP-640186 CP640186->Rac1_GTP Reduces Activity (Mechanism unclear) CP640186->PAK2_active Reduces Phosphorylation (Mechanism unclear)

References

optimizing CP-640186 hydrochloride treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent Acetyl-CoA Carboxylase (ACC) inhibitor in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies, with a particular focus on treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, cell-permeable, and reversible allosteric inhibitor of both Acetyl-CoA Carboxylase isoforms, ACC1 and ACC2.[1][2][3][4] It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface.[4][5] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[2][6] By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis, and consequently stimulates fatty acid oxidation.[1][2]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound depends on the cell type and the experimental endpoint. Based on reported effective concentrations, a good starting point for most cell-based assays is between 50 nM and 2 µM. For example, an EC50 of 57 nM was observed for stimulating palmitate oxidation in C2C12 cells, while inhibition of fatty acid synthesis in HepG2 cells occurred with an EC50 of 0.62 µM.[1][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration is highly dependent on the biological question you are asking.

  • For assessing immediate metabolic effects , such as changes in fatty acid synthesis or oxidation, short incubation times of 2 to 4 hours are often sufficient.[1][7]

  • For evaluating downstream signaling events , a time-course experiment ranging from 1 to 24 hours is advisable.

  • For assessing phenotypic changes , such as cell growth inhibition or apoptosis, longer incubation times of 24 to 72 hours are typically required.[1][7] For instance, a 48-hour treatment was used to demonstrate the inhibition of H460 cell growth.[1][7]

Q4: How should I prepare and store this compound?

A4: For stock solutions, dissolve this compound in an appropriate solvent like DMSO. It is recommended to prepare fresh working solutions for each experiment.[3] If you need to store the stock solution, aliquot it into small volumes and store it at -20°C for up to 3 years as a powder.[3] Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1]

Q5: What are the known IC50 and EC50 values for CP-640186?

A5: The inhibitory and effective concentrations of CP-640186 have been characterized in various systems. Please refer to the data summary tables below for specific values.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect of the inhibitor. Suboptimal Concentration: The concentration of CP-640186 may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal EC50 for your assay. A common starting range is 10 nM to 10 µM.
Inappropriate Treatment Duration: The treatment time may be too short to observe phenotypic changes or too long, leading to secondary effects.Conduct a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to identify the optimal time point for your endpoint of interest.
Compound Instability: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
High cell toxicity observed even at low concentrations. Off-Target Effects: At high concentrations or with prolonged exposure, off-target kinase inhibition can occur.Use the lowest effective concentration determined from your dose-response curve. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.Perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.
Precipitation of the compound in culture medium. Poor Solubility: The compound may not be fully dissolved in the aqueous culture medium.Ensure the stock solution is fully dissolved before diluting it into the final culture medium. If precipitation occurs, gentle warming or sonication of the stock solution might help.[1] For in vivo preparations, specific formulations may be necessary.[1]

Data Presentation

In Vitro Efficacy of CP-640186
ParameterTarget/Cell LineValueReference
IC50 Rat Liver ACC153 nM[1][3][6][7]
IC50 Rat Skeletal Muscle ACC261 nM[1][3][6][7]
EC50 Fatty Acid Synthesis Inhibition (HepG2 cells)0.62 µM[1][7]
EC50 Triglyceride Synthesis Inhibition (HepG2 cells)1.8 µM[1][7]
EC50 Palmitate Acid Oxidation Stimulation (C2C12 cells)57 nM[1][7]
EC50 Palmitate Acid Oxidation Stimulation (Isolated rat epitrochlearis muscle)1.3 µM[1][7]
In Vivo Efficacy of CP-640186
ParameterAnimal ModelED50Reference
Malonyl-CoA Reduction Rats (Hepatic)55 mg/kg[2][6]
Rats (Soleus Muscle)6 mg/kg[2][6]
Rats (Quadriceps Muscle)15 mg/kg[2][6]
Rats (Cardiac Muscle)8 mg/kg[2][6]
Fatty Acid Synthesis Inhibition Rats13 mg/kg[2][6]
CD1 Mice11 mg/kg[2][6]
ob/ob Mice4 mg/kg[2][6]
Whole Body Fatty Acid Oxidation Stimulation Rats~30 mg/kg[2][6]
Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats
ParameterValue
Plasma Half-life (t½) 1.5 h
Bioavailability 39%
Oral Tmax 1.0 h
Oral Cmax 345 ng/mL
Oral AUC0-∞ 960 ng·h/mL
Data from a study with a 5 mg/kg intravenous dose and a 10 mg/kg oral dose.[6]

Experimental Protocols

Protocol 1: Time-Course Analysis of ACC Inhibition in Cultured Cells

This protocol is designed to determine the optimal treatment duration for observing the inhibition of ACC activity by measuring the phosphorylation status of its downstream targets.

  • Cell Seeding: Plate your cells of interest (e.g., HepG2, C2C12) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 2-5 times the EC50 for your assay).

  • Treatment: Remove the old medium from the cells and add the medium containing this compound. Treat the cells for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) for the longest time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ACC (p-ACC) and total ACC.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the time point at which maximal inhibition of ACC phosphorylation is achieved.

Protocol 2: In Vitro Fatty Acid Oxidation Assay

This protocol measures the effect of CP-640186 on fatty acid oxidation in C2C12 myotubes.

  • Cell Culture: Seed C2C12 myoblasts and differentiate them into myotubes.

  • Pre-incubation: Pre-incubate the differentiated myotubes with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 2 hours.

  • Oxidation Measurement: Add [1-¹⁴C]palmitate to the cells and incubate for a further 2 hours.

  • CO2 Trapping: Capture the ¹⁴CO₂ released during oxidation.

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to determine the rate of fatty acid oxidation.

  • Data Analysis: Plot the rate of fatty acid oxidation against the concentration of CP-640186 to determine the EC50.

Mandatory Visualizations

Signaling_Pathway cluster_input Inputs cluster_enzyme Enzyme cluster_output Outputs cluster_inhibitor Inhibitor cluster_downstream Downstream Processes AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC Bicarbonate Bicarbonate Bicarbonate->ACC ATP ATP ATP->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ADP ADP + Pi ACC->ADP FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation CP640186 CP-640186 Hydrochloride CP640186->ACC CP640186->FattyAcidOxidation Stimulates

Caption: Mechanism of action of this compound in fatty acid metabolism.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis DefineEndpoint Define Experimental Endpoint (e.g., Metabolic, Phenotypic) SelectCellLine Select Appropriate Cell Line DefineEndpoint->SelectCellLine DoseResponse Plan Dose-Response (e.g., 10 nM - 10 µM) SelectCellLine->DoseResponse TimeCourse Plan Time-Course (e.g., 2h, 24h, 48h) DoseResponse->TimeCourse CellSeeding Seed Cells PrepareCompound Prepare CP-640186 HCl CellSeeding->PrepareCompound TreatCells Treat Cells at Various Doses/Durations PrepareCompound->TreatCells Harvest Harvest Cells/Lysates TreatCells->Harvest Assay Perform Assay (e.g., Western Blot, FAO) Harvest->Assay Quantify Quantify Results Assay->Quantify DetermineOptimal Determine Optimal Treatment Duration & Dose Quantify->DetermineOptimal

Caption: Workflow for optimizing this compound treatment duration.

References

Technical Support Center: CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and cell-permeable inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] ACC is a key enzyme in the fatty acid synthesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] CP-640186 inhibits both ACC1 and ACC2 isoforms, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[1][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO and water.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in fresh, anhydrous DMSO.[6] It is important to note that moisture-absorbing DMSO can reduce solubility.[6] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[7] Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[5][7] Solutions are noted to be unstable, so preparing fresh solutions or using small, pre-packaged sizes is recommended.[8]

Q3: What are the typical concentrations of this compound to use in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on available data, concentrations ranging from 0.1 nM to 100 µM have been used.[1][2] For example, inhibition of H460 cell growth was observed at 20 µM after 48 hours.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: In which cell lines has the activity of this compound been characterized?

A4: The effects of this compound have been studied in several cell lines, including:

  • HepG2 (human liver cancer): Inhibition of fatty acid and triglyceride synthesis.[1][2][4]

  • C2C12 (mouse myoblast): Stimulation of fatty acid oxidation.[1][2][4]

  • H460 (human non-small cell lung cancer): Inhibition of cell growth.[1][2]

  • BHK-21 (baby hamster kidney): Found to have low toxicity.[9]

  • MDA-MB-231 (human breast cancer): A related compound induced apoptosis and cell cycle arrest.[10]

Quantitative Data Summary

The following tables summarize the reported IC50 and EC50 values for this compound in various assays and cell lines.

Table 1: IC50 Values for this compound

Target/ProcessCell Line/SystemIC50 ValueReference
Rat Liver ACC1Enzyme Assay53 nM[1][3][11]
Rat Skeletal Muscle ACC2Enzyme Assay61 nM[1][3][11]
Human Recombinant ACC1HEK293 cells0.41 µM[1]
Fatty Acid SynthesisHepG2 cells0.84 µM[1]
Dengue Virus (Serotype 1)BHK-21 cells0.96 µM[9]
Dengue Virus (Serotype 2)BHK-21 cells1.22 µM[9]
Dengue Virus (Serotype 3)BHK-21 cells0.99 µM[9]
Dengue Virus (Serotype 4)BHK-21 cells1.69 µM[9]
Zika VirusBHK-21 cells1.27 µM[9]

Table 2: EC50 Values for this compound

ProcessCell Line/SystemEC50 ValueReference
Palmitate Acid OxidationC2C12 cells57 nM[1]
Fatty Acid Synthesis InhibitionHepG2 cells0.62 µM[1]
Triglyceride Synthesis InhibitionHepG2 cells1.8 µM[1]

Troubleshooting Guides

Issue 1: No or low inhibitory effect on fatty acid synthesis observed.

  • Possible Cause:

    • Incorrect concentration: The concentration of this compound may be too low for the specific cell line.

    • Compound degradation: The compound may have degraded due to improper storage or handling.

    • Cellular resistance: The cell line may have intrinsic or acquired resistance to ACC inhibition.

    • Assay issues: The fatty acid synthesis assay may not be optimized.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wider range of concentrations to determine the optimal inhibitory concentration for your cell line.

    • Prepare fresh stock solutions: Always use freshly prepared stock solutions or ensure that stored solutions have been handled correctly.

    • Use a positive control: Include a known inhibitor of fatty acid synthesis to validate the assay.

    • Check cell health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.

    • Verify ACC expression: Confirm that your cell line expresses ACC1 and/or ACC2.

Issue 2: High background or inconsistent results in apoptosis or cell cycle assays.

  • Possible Cause:

    • Sub-optimal cell density: Cell density can affect the cellular response to drug treatment.

    • Fixation and permeabilization issues: Improper fixation or permeabilization can lead to inconsistent staining.

    • RNase treatment: Inadequate RNase treatment can result in propidium (B1200493) iodide binding to RNA, causing high background in cell cycle analysis.

    • DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Determine the optimal cell density that allows for logarithmic growth during the treatment period.

    • Standardize fixation protocol: Use a consistent fixation method, such as ice-cold 70% ethanol (B145695), and ensure complete fixation.

    • Ensure complete RNase digestion: Use an adequate concentration of RNase A and incubate for a sufficient amount of time to degrade all RNA.

    • Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental groups to account for any solvent effects.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS. Resuspend in PBS containing RNase A and incubate for 30 minutes at 37°C. Add Propidium Iodide and incubate in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

CP-640186_Mechanism_of_Action cluster_0 Cellular Metabolism Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl-CoA->Fatty_Acid_Oxidation Inhibits ACC->Malonyl-CoA Product CP640186 CP-640186 HCl CP640186->ACC Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Apoptosis_Assay start Start cell_treatment Treat Cells with CP-640186 HCl start->cell_treatment harvest_cells Harvest Adherent & Floating Cells cell_treatment->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for apoptosis detection.

Troubleshooting_Logic issue Issue: No/Low Inhibitory Effect cause1 Possible Cause: Incorrect Concentration issue->cause1 cause2 Possible Cause: Compound Degradation issue->cause2 cause3 Possible Cause: Cellular Resistance issue->cause3 solution1 Solution: Perform Dose-Response cause1->solution1 solution2 Solution: Prepare Fresh Stock cause2->solution2 solution3 Solution: Verify ACC Expression cause3->solution3

Caption: Troubleshooting logic for low inhibitory effect.

References

Technical Support Center: CP-640186 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and cell-permeable small molecule that inhibits both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2][3] ACC is a key enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] By inhibiting ACC, this compound blocks de novo fatty acid synthesis and can stimulate fatty acid oxidation.[4]

Q2: What are the reported IC50 values for CP-640186?

CP-640186 is an isozyme-nonselective ACC inhibitor with reported IC50 values of 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2.[1][2][3]

Q3: How should I prepare and store this compound solutions?

This compound powder can be stored at -20°C for up to three years.[1] However, solutions of this compound are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment.[1] If a stock solution must be prepared, it should be aliquoted and stored at -80°C for a short period, though fresh preparation is always optimal. For in vivo studies, specific formulations using solvents like DMSO, PEG300, and Tween 80 are recommended, and these should also be prepared fresh.[5]

Q4: In which solvents is this compound soluble?

CP-640186 (the free base) is soluble in DMSO (up to 100 mg/mL with sonication), DMF (30 mg/mL), and ethanol (B145695) (30 mg/mL).[3][6] It is also soluble in PBS (pH 7.2) at 10 mg/mL.[6] For the hydrochloride salt, solubility in aqueous solutions may be improved, but it is always best to consult the manufacturer's datasheet for the specific lot.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Compound Instability. As mentioned in the FAQs, this compound solutions are unstable.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare the working solution of this compound immediately before use.

    • Proper Storage of Stock: If a stock solution is used, ensure it has been stored correctly at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

    • Vehicle Control: Include a vehicle-only control to ensure the solvent is not affecting the experimental outcome.

Possible Cause 2: Inappropriate Assay Conditions. The effectiveness of the inhibitor can be influenced by the specific conditions of your assay.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or enzyme preparation. Effective concentrations in cell-based assays can range from nanomolar to low micromolar.[2][4]

    • Incubation Time: Ensure the incubation time is sufficient for the inhibitor to exert its effect. A typical incubation time for cell-based assays is 2 hours or longer, depending on the endpoint being measured.[2][3]

    • Assay Components: Be aware that high concentrations of substrates like acetyl-CoA or ATP might compete with the inhibitor, although CP-640186's inhibition is reported to be uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA.[4]

Issue 2: Unexpected or Paradoxical Results

Possible Cause 1: Complex Metabolic Regulation. Inhibition of ACC can lead to complex and sometimes counterintuitive metabolic reprogramming. For instance, while ACC inhibition is expected to decrease liver fat, some studies with genetic deletion of ACC have shown an unexpected increase in hepatic triglycerides.[7] This can be due to compensatory mechanisms or alterations in other metabolic pathways.

  • Troubleshooting Steps:

    • Measure Multiple Endpoints: Do not rely on a single readout. For example, in addition to measuring fatty acid synthesis, consider analyzing fatty acid oxidation rates, cellular ATP levels, and the expression of key metabolic genes.

    • Time-Course Experiments: Conduct experiments over various time points to capture the dynamic metabolic response to ACC inhibition.

    • Review Literature on ACC Inhibition: Familiarize yourself with the broader literature on ACC inhibitors, as paradoxical effects have been documented.

Possible Cause 2: Off-Target Effects. While CP-640186 is a potent ACC inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.

  • Troubleshooting Steps:

    • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired effect to minimize the risk of off-target activities.

    • Use a Structurally Different ACC Inhibitor: As a control, consider using another ACC inhibitor with a different chemical scaffold to confirm that the observed effects are due to ACC inhibition.

    • Rescue Experiments: If possible, perform rescue experiments by providing downstream metabolites to see if the phenotype can be reversed.

Issue 3: Cell Viability Issues

Possible Cause 1: Cytotoxicity at High Concentrations. Like many small molecule inhibitors, this compound may exhibit cytotoxicity at high concentrations or after prolonged exposure.

  • Troubleshooting Steps:

    • Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range at which this compound is not toxic to your cells. For example, a 20 µM concentration for 48 hours has been shown to inhibit H460 cell growth by approximately 30%.[2]

    • Reduce Incubation Time: If longer incubations are leading to cell death, try to use a shorter treatment duration that is still sufficient to observe the desired metabolic effect.

Quantitative Data Summary

The following table summarizes key quantitative data for CP-640186.

ParameterValueSpecies/SystemReference
IC50 (ACC1) 53 nMRat liver[1][2][3]
IC50 (ACC2) 61 nMRat skeletal muscle[1][2][3]
EC50 (Fatty Acid Oxidation) 57 nMC2C12 cells[4]
EC50 (Fatty Acid Oxidation) 1.3 µMRat epitrochlearis muscle[4]
EC50 (Fatty Acid Synthesis Inhibition) 0.62 µMHepG2 cells[2]
EC50 (Triglyceride Synthesis Inhibition) 1.8 µMHepG2 cells[2]
Solubility (DMSO) up to 100 mg/mL-[3]
Solubility (Ethanol) 30 mg/mL-[6]
Solubility (PBS, pH 7.2) 10 mg/mL-[6]

Experimental Protocols

Protocol 1: In Vitro ACC Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory activity of this compound on ACC enzyme.

  • Enzyme Source: Use purified recombinant ACC1 or ACC2, or lysate from cells overexpressing the enzyme.

  • Reaction Buffer: A typical buffer contains HEPES or Tris-HCl (pH 7.5), MgCl₂, KCl, and DTT.

  • Reaction Components: Include ATP, acetyl-CoA, and bicarbonate in the reaction mixture. One of these substrates (commonly bicarbonate) is often radiolabeled (e.g., [¹⁴C]bicarbonate) for detection.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

  • Assay Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature. b. Initiate the reaction by adding the substrate mixture. c. Incubate at 37°C for a defined period (e.g., 10-30 minutes). d. Stop the reaction (e.g., by adding acid). e. Detect the product (e.g., radiolabeled malonyl-CoA) using a scintillation counter after separation from the unreacted substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Fatty Acid Synthesis Assay

This protocol measures the effect of this compound on de novo fatty acid synthesis in cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2, adipocytes) in a suitable medium and allow them to adhere and grow to a desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-24 hours).

  • Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate or [³H]acetic acid, to the culture medium and incubate for a further 2-4 hours.

  • Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2).

  • Quantification: a. Evaporate the solvent from the lipid extract. b. Resuspend the lipids in a scintillation cocktail. c. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of each sample. Calculate the percentage of inhibition of fatty acid synthesis compared to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Cytosol cluster_1 Mitochondrial Membrane AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC1->MalonylCoA ATP -> ADP + Pi ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 MalonylCoA_mito->CPT1 Inhibition AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 CP640186 CP-640186 Hydrochloride CP640186->ACC1 Inhibition CP640186->ACC2 Inhibition Experimental_Workflow start Start: Cell Culture or Enzyme Preparation prep_inhibitor Prepare Fresh CP-640186 Hydrochloride Solution start->prep_inhibitor treatment Treat Cells/Enzyme with CP-640186 or Vehicle prep_inhibitor->treatment incubation Incubate for Optimized Time treatment->incubation assay Perform Specific Assay (e.g., Fatty Acid Synthesis, Fatty Acid Oxidation) incubation->assay data_collection Data Collection (e.g., Scintillation Counting, Respirometry) assay->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end Troubleshooting_Logic start Issue: Inconsistent or No Inhibitory Effect check_solution Was the CP-640186 solution prepared fresh? start->check_solution prepare_fresh Action: Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_concentration Is the concentration optimized for the system? check_solution->check_concentration Yes prepare_fresh->check_concentration dose_response Action: Perform a dose-response experiment. check_concentration->dose_response No check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes dose_response->check_incubation time_course Action: Conduct a time-course experiment. check_incubation->time_course No end Problem Resolved check_incubation->end Yes time_course->end

References

Technical Support Center: CP-640186 Hydrochloride In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

Issue: Low or inconsistent oral bioavailability in animal models.

Possible Cause 1: Poor Solubility and Dissolution Rate

This compound is known to have limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.

Suggested Solutions:

  • Formulation Optimization: The choice of vehicle is critical for ensuring complete dissolution and maintaining the drug in solution in vivo. A common formulation consists of a mixture of solvents and surfactants.

    • Protocol: A frequently used vehicle for in vivo studies with CP-640186 is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this formulation fresh for each experiment. Solutions of this compound may be unstable and should be prepared fresh.[2]

  • Particle Size Reduction: While specific studies on CP-640186 are not available, reducing the particle size of a compound can increase its surface area and dissolution rate. Techniques like micronization or nanomilling could be explored.

  • Amorphous Solid Dispersions: For compounds with low solubility, creating an amorphous solid dispersion with a polymer can improve dissolution and absorption.

Possible Cause 2: First-Pass Metabolism

CP-640186 is an analog of CP-610431 with improved metabolic stability.[3] However, first-pass metabolism in the liver and intestine can still reduce the amount of active drug reaching systemic circulation.

Suggested Solutions:

  • Co-administration with Metabolic Inhibitors: While not specifically studied for CP-640186, co-administration with inhibitors of relevant cytochrome P450 enzymes could potentially increase bioavailability. This approach requires careful investigation to identify the specific metabolic pathways.

Possible Cause 3: P-glycoprotein (P-gp) Efflux

Many xenobiotics are substrates for efflux transporters like P-glycoprotein in the intestinal epithelium, which can pump the compound back into the intestinal lumen, reducing net absorption.

Suggested Solutions:

  • Co-administration with P-gp Inhibitors: Investigating the impact of P-gp inhibitors on the bioavailability of CP-640186 could clarify the role of efflux in its absorption.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of CP-640186?

A1: The oral bioavailability of CP-640186 has been reported to be approximately 39% in male Sprague-Dawley rats and 50% in ob/ob mice.[4][5]

Q2: What is the solubility of this compound?

A2: The solubility of CP-640186 has been reported in various solvents. The following table summarizes the available data.

SolventSolubilityReference
DMSO45 mg/mL[1]
EthanolSoluble[1]
PBS (pH 7.2)10 mg/mL[6][7]
DMF30 mg/mL[6][7]

Q3: Are there any established in vivo formulation protocols for this compound?

A3: Yes, a commonly used formulation for in vivo oral administration is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is recommended to dissolve the compound with sonication if necessary and to prepare the solution fresh on the day of the experiment.[1][2]

Q4: What is the mechanism of action of CP-640186?

A4: CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA carboxylase (ACC), with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively.[4][5][8] ACC is a key enzyme in the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism.[8] By inhibiting ACC, CP-640186 reduces fatty acid synthesis and stimulates fatty acid oxidation.[3]

Q5: What are the reported pharmacokinetic parameters for CP-640186?

A5: Pharmacokinetic data for CP-640186 has been determined in rats and mice. The table below provides a summary.

ParameterMale Sprague-Dawley Ratsob/ob MiceReference
Dose 10 mg/kg (oral)10 mg/kg (oral)[5]
Bioavailability 39%50%[5]
Tmax 1.0 h0.25 h[5]
Cmax 345 ng/mL2177 ng/mL[5]
AUC0-∞ 960 ng·h/mL3068 ng·h/mL[5]
Plasma Half-life 1.5 h1.1 h[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to constitute 10% of the final volume.

  • Vortex and sonicate the mixture until the compound is completely dissolved.

  • Add PEG300 to the tube to constitute 40% of the final volume and vortex to mix thoroughly.

  • Add Tween-80 to the tube to constitute 5% of the final volume and vortex until the solution is homogeneous.

  • Add saline to the tube to bring the final volume to 100% and vortex thoroughly.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further sonication may be applied.

  • This formulation should be prepared fresh before each experiment.

Protocol 2: In Vivo Bioavailability Study in Rodents

Animals:

  • Male Sprague-Dawley rats or other appropriate rodent model.

  • Animals should be fasted overnight prior to dosing.

Procedure:

  • Administer the prepared this compound formulation to the animals via oral gavage at the desired dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via an appropriate method (e.g., tail vein or saphenous vein).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • For determination of absolute bioavailability, a separate group of animals should receive an intravenous administration of this compound dissolved in a suitable vehicle.

  • Analyze the plasma concentrations of CP-640186 using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

G General Workflow for Assessing Oral Bioavailability cluster_0 Formulation cluster_1 In Vivo Study cluster_2 Analysis Formulation Prepare CP-640186 HCl Formulation Vehicle Select Appropriate Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) Formulation->Vehicle Dosing Oral Administration to Animal Model Formulation->Dosing Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LC_MS Analyze Plasma Concentrations (LC-MS/MS) Plasma_Processing->LC_MS PK_Analysis Calculate Pharmacokinetic Parameters LC_MS->PK_Analysis Bioavailability Determine Oral Bioavailability PK_Analysis->Bioavailability

Caption: A general experimental workflow for determining the oral bioavailability of a compound.

G CP-640186 Mechanism of Action CP640186 CP-640186 ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: Signaling pathway showing the inhibitory action of CP-640186 on fatty acid metabolism.

References

troubleshooting unexpected results with CP-640186

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-640186. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental complexities with this potent, non-selective acetyl-CoA carboxylase (ACC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CP-640186?

CP-640186 is a cell-permeable, orally active, and reversible allosteric inhibitor of both major isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain dimer interface.[1][2] This inhibition is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1][3][4] By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA, which is a critical rate-limiting step in fatty acid synthesis.[5][6][7] Consequently, this leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][5]

Q2: I'm not observing the expected decrease in lipid synthesis in my cell-based assay. What could be the issue?

Several factors could contribute to this. Consider the following:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to CP-640186. For instance, the EC50 for inhibition of fatty acid synthesis in HepG2 cells is approximately 0.62 µM.[5] Ensure your cell line is appropriate and that you are using a sufficient concentration of the inhibitor.

  • Compound Stability: Ensure the proper storage and handling of your CP-640186 stock solution. Reconstituted solutions should be aliquoted and frozen at -20°C and are typically stable for up to 3 months.[1]

  • Experimental Duration: The inhibitory effects on fatty acid and triglyceride synthesis in HepG2 cells have been observed after a 2-hour treatment.[5] Longer incubation times, such as 48 hours, have been shown to inhibit the growth of H460 cells.[5] Your experimental timeframe might need optimization.

  • Assay Sensitivity: Verify that your assay for measuring lipid synthesis is sensitive enough to detect the expected changes.

Q3: My in vivo study is showing inconsistent results in reducing malonyl-CoA levels. Why might this be happening?

In vivo efficacy can be influenced by several factors:

  • Pharmacokinetics: CP-640186 has moderate pharmacokinetic properties, with a plasma half-life of about 1.5 hours in rats.[1][3] The timing of tissue collection relative to the administration of the compound is critical.

  • Animal Model and Dose: The effective dose (ED50) for lowering malonyl-CoA and inhibiting fatty acid synthesis varies between different animal models (e.g., rats, CD1 mice, ob/ob mice) and tissues.[3][4] For example, in rats, the ED50 for lowering hepatic malonyl-CoA is 55 mg/kg, while for soleus muscle it is 6 mg/kg.[3][4]

  • Route of Administration: CP-640186 is orally active, but bioavailability can differ between species.[3] Ensure consistent and accurate dosing.

Q4: I've observed a decrease in cell proliferation in my experiments. Is this an expected effect of CP-640186?

Yes, this can be an expected outcome. By inhibiting ACC, CP-640186 can impact the availability of fatty acids necessary for membrane biosynthesis and other cellular processes essential for proliferation. For example, treatment of H460 lung cancer cells with 20 µM CP-640186 for 48 hours resulted in a roughly 30% decrease in cell number.[5][8]

Q5: Are there any known off-target effects or unexpected biological activities of CP-640186?

Recent studies have highlighted some off-target or unexpected effects:

  • Platelet Function: CP-640186 has been shown to increase α-tubulin acetylation in platelets, which is associated with impaired thrombin-induced platelet aggregation.[9] This effect appears to be independent of actin cytoskeleton remodeling.[9]

  • Antiviral Activity: CP-640186 has demonstrated effective inhibition of Dengue Virus (DENV) infection in vitro and in vivo.[10][11] It is suggested to work by inhibiting ACC activation, thereby disrupting the cellular lipid environment required for viral proliferation.[11]

  • Developmental Effects: Studies have indicated that ACC inhibition can potentially lead to malformations in animal models, which has prompted the development of liver-targeted ACC inhibitors to avoid such toxicities.[12]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Fatty Acid Synthesis In Vitro
Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal IC50/EC50 in your specific cell line.
Incorrect Incubation Time Conduct a time-course experiment to identify the ideal treatment duration for observing the desired effect.
Compound Degradation Prepare fresh dilutions of CP-640186 from a properly stored stock for each experiment.
Cell Culture Conditions Ensure consistent cell passage number and confluency, as metabolic states can vary.
Issue 2: Variability in Fatty Acid Oxidation Stimulation
Potential Cause Troubleshooting Step
Cell Type Specificity The stimulatory effect on fatty acid oxidation has been well-documented in C2C12 cells and muscle strips.[3][4] The effect may be less pronounced in other cell types.
Substrate Availability Ensure that the assay medium contains an adequate supply of fatty acids (e.g., palmitate) for oxidation to be measured accurately.
Assay Method Verify the reliability and sensitivity of your fatty acid oxidation assay (e.g., measuring the production of radiolabeled CO2 or water from a labeled fatty acid).

Quantitative Data Summary

In Vitro Efficacy of CP-640186

Parameter Value System
IC50 (ACC1) 53 nMRat Liver
IC50 (ACC2) 61 nMRat Skeletal Muscle
IC50 (ACC1) ~50 nMHuman Recombinant (HEK293)[5]
IC50 (ACC2) ~38 nMHuman Recombinant (Sf9)[5]
EC50 (Fatty Acid Synthesis Inhibition) 0.62 µMHepG2 Cells[5]
EC50 (Triglyceride Synthesis Inhibition) 1.8 µMHepG2 Cells[5]
EC50 (Fatty Acid Oxidation Stimulation) 57 nMC2C12 Cells[3][4]
EC50 (Fatty Acid Oxidation Stimulation) 1.3 µMRat Epitrochlearis Muscle Strips[3][4]

In Vivo Efficacy of CP-640186

Parameter (ED50) Value (mg/kg) Animal Model
Fatty Acid Synthesis Inhibition 13Rats
Fatty Acid Synthesis Inhibition 11CD1 Mice
Fatty Acid Synthesis Inhibition 4ob/ob Mice
Whole Body Fatty Acid Oxidation Stimulation ~30Rats
Malonyl-CoA Reduction (Liver) 55Rats
Malonyl-CoA Reduction (Soleus Muscle) 6Rats
Malonyl-CoA Reduction (Quadriceps Muscle) 15Rats
Malonyl-CoA Reduction (Cardiac Muscle) 8Rats

Experimental Protocols

Key Experiment: In Vitro Fatty Acid Synthesis Assay in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to approximately 80-90% confluency.

  • Pre-incubation: Wash cells with serum-free medium and then pre-incubate with varying concentrations of CP-640186 (or vehicle control) in serum-free medium for a specified time (e.g., 2 hours).

  • Labeling: Add a radiolabeled precursor for fatty acid synthesis, such as [1,2-¹⁴C]-acetate, to the medium and incubate for a further period (e.g., 2-4 hours).

  • Lipid Extraction: After incubation, wash the cells with cold PBS, and then lyse them. Extract total lipids using a standard method, such as the Folch procedure (chloroform:methanol, 2:1).

  • Quantification: Measure the radioactivity incorporated into the lipid fraction using liquid scintillation counting.

  • Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the EC50 value by plotting the percentage inhibition of fatty acid synthesis against the log concentration of CP-640186.

Visualizations

Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism of CP-640186 cluster_downstream Downstream Effects Citrate Citrate ACC ACC1 / ACC2 Citrate->ACC Activates Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACC Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Leads to CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits CP640186 CP-640186 CP640186->ACC Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: Mechanism of CP-640186 Action on ACC Signaling Pathway.

Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., No Inhibition) Check_Concentration Verify CP-640186 Concentration (Dose-Response) Start->Check_Concentration Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time If still no effect Result_OK Problem Resolved Check_Concentration->Result_OK Effect Observed Check_Compound Assess Compound Stability (Fresh Aliquots) Check_Time->Check_Compound If still no effect Check_Time->Result_OK Effect Observed Check_Cells Evaluate Cell Health & Culture Conditions Check_Compound->Check_Cells If still no effect Check_Compound->Result_OK Effect Observed Check_Cells->Result_OK Effect Observed Result_Not_OK Consult Further Literature or Technical Support Check_Cells->Result_Not_OK If still no effect

Caption: Troubleshooting Workflow for In Vitro Experiments.

References

Technical Support Center: CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-640186 hydrochloride.

Pharmacokinetic Profile of CP-640186

CP-640186 is an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor with demonstrated effects on fatty acid synthesis and oxidation. The following tables summarize the reported pharmacokinetic parameters of CP-640186 in preclinical species.

Table 1: Pharmacokinetic Parameters of CP-640186 in Male Sprague-Dawley Rats

ParameterValueDosing
Plasma Half-Life (t½)1.5 h5 mg/kg (IV) or 10 mg/kg (PO)
Cmax345 ng/mL10 mg/kg (PO)
Tmax1.0 h10 mg/kg (PO)
AUC0-∞960 ng·h/mL10 mg/kg (PO)
Bioavailability39%10 mg/kg (PO) vs. 5 mg/kg (IV)
Volume of Distribution (Vdss)5 L/kg5 mg/kg (IV)
Plasma Clearance (Clp)65 mL/min/kg5 mg/kg (IV)

Data sourced from references.

Table 2: Pharmacokinetic Parameters of CP-640186 in ob/ob Mice

ParameterValueDosing
Plasma Half-Life (t½)1.1 h10 mg/kg (PO)
Cmax2177 ng/mL10 mg/kg (PO)
Tmax0.25 h10 mg/kg (PO)
AUC0-∞3068 ng·h/mL10 mg/kg (PO)
Bioavailability50%10 mg/kg (PO) vs. 5 mg/kg (IV)
Plasma Clearance (Clp)54 mL/min/kg5 mg/kg (IV)

Data sourced from reference.

Experimental Protocols

While a specific, detailed protocol for the pharmacokinetic analysis of CP-640186 is not publicly available, the following represents a standard methodology for such a study in rats.

Objective: To determine the pharmacokinetic profile and plasma half-life of this compound in male Sprague-Dawley rats following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline, 5% dextrose)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • EDTA-coated microcentrifuge tubes

  • Analytical standards and internal standard for LC-MS/MS

  • Standard laboratory equipment (pipettes, centrifuges, vortexers)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats for at least 3 days prior to the study.

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Fast animals overnight before dosing.

    • Surgically implant jugular vein cannulas for serial blood sampling at least 24 hours before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of 5 mg/kg this compound via the tail vein.

    • Oral (PO) Group: Administer a single dose of 10 mg/kg this compound by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at the following time points:

      • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

      • PO Group: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the transitions for CP-640186 and the internal standard.

    • Quantification: Generate a calibration curve using standard solutions of CP-640186 in blank plasma. Quantify the concentration of CP-640186 in the study samples by interpolating from the calibration curve.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters, including half-life (t½), Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation & Cannulation fasting Overnight Fasting acclimation->fasting dosing Dosing (IV or PO) fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Figure 1. Experimental workflow for a pharmacokinetic study.

Troubleshooting and FAQs

Q1: We are observing a shorter than expected plasma half-life for CP-640186 in our rat model. What could be the cause?

A1: Several factors could contribute to a shorter-than-expected half-life:

  • Rapid Metabolism: The rat strain used may have a higher metabolic clearance rate for this compound.

  • Formulation Issues: For oral dosing, poor solubility or rapid degradation in the gastrointestinal tract can lead to low absorption and an apparently shorter half-life. Ensure the compound is properly solubilized or suspended.

  • Analytical Issues: Inaccurate quantification of the compound at later time points can skew the terminal elimination phase calculation. Verify the sensitivity and accuracy of your bioanalytical method.

  • Animal Health: The health status of the animals can influence drug metabolism and excretion. Ensure animals are healthy and free from stress.

Q2: There is high inter-animal variability in the plasma concentrations of CP-640186. How can we reduce this?

A2: High variability is a common challenge. Consider the following:

  • Dosing Accuracy: Ensure accurate and consistent dosing for each animal, especially for oral gavage.

  • Consistent Sampling Times: Adhere strictly to the planned blood sampling schedule.

  • Homogenous Dosing Solution: For suspensions, ensure the formulation is uniformly mixed before and during dosing to prevent settling of the compound.

  • Animal Homogeneity: Use animals of the same age, sex, and weight range.

  • Standardized Procedures: Implement standardized procedures for all aspects of animal handling, dosing, and sample collection.

Q3: Our measured plasma concentrations of CP-640186 are consistently low, even at early time points after oral administration. What should we check?

A3: Low oral bioavailability can be due to several factors:

  • Poor Solubility: this compound's solubility in aqueous media may be a limiting factor. Consider using a different vehicle or formulation to improve solubility.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestine, which would pump it back into the gut lumen.

  • Gastrointestinal Instability: The compound may be unstable in the pH of the stomach or degraded by digestive enzymes.

G cluster_investigation Troubleshooting Pathway cluster_solutions Potential Solutions unexpected_hl Unexpected Half-Life Result check_protocol Review Experimental Protocol unexpected_hl->check_protocol check_bioanalysis Verify Bioanalytical Method check_protocol->check_bioanalysis check_formulation Assess Dosing Formulation check_protocol->check_formulation check_animal_model Evaluate Animal Model check_protocol->check_animal_model revalidate_assay Re-validate Assay check_bioanalysis->revalidate_assay improve_formulation Improve Formulation check_formulation->improve_formulation consider_strain Consider Different Strain check_animal_model->consider_strain optimize_protocol Optimize Protocol revalidate_assay->optimize_protocol improve_formulation->optimize_protocol consider_strain->optimize_protocol

Figure 2. Logical workflow for troubleshooting unexpected half-life results.

Q4: Can the hydrochloride salt form of CP-640186 affect its pharmacokinetic properties?

A4: Yes, the salt form can influence the solubility and dissolution rate of a compound, which in turn can affect its absorption after oral administration. A hydrochloride salt is often used to improve the aqueous solubility of a basic compound. However, the in vivo performance will also depend on the pH of the gastrointestinal tract and the compound's pKa.

Q5: What is the mechanism of action of CP-640186 and how might it relate to its pharmacokinetics?

A5: CP-640186 is a potent, allosteric, and reversible inhibitor of both ACC1 and ACC2. This inhibition reduces the synthesis of malonyl-CoA, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation. While the primary mechanism of action is not directly linked to its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), the compound's distribution to tissues where ACC is expressed (like the liver, adipose tissue, and muscle) is relevant to its pharmacological effect. Its moderate pharmacokinetic properties, including a relatively short half-life, suggest that the duration of its effect on malonyl-CoA levels would be correspondingly limited after a single dose.

G CP640186 CP-640186 ACC ACC1 & ACC2 CP640186->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces FAS Fatty Acid Synthesis MalonylCoA->FAS promotes FAO Fatty Acid Oxidation MalonylCoA->FAO inhibits

Figure 3. Simplified signaling pathway for CP-640186.

Validation & Comparative

A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: CP-640186 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl-CoA Carboxylase (ACC) represents a critical enzymatic control point in lipid metabolism, making it a compelling target for therapeutic intervention in metabolic diseases such as non-alcoholic steatohepatitis (NASH), diabetes, and obesity. This guide provides a detailed comparison of CP-640186 hydrochloride, a potent ACC inhibitor, with other significant inhibitors in its class, namely Firsocostat (GS-0976) and PF-05175157. The comparison is based on their mechanism of action, potency, selectivity, and key experimental findings, supported by detailed protocols and data visualizations.

Mechanism of Action: Dual Inhibition of ACC1 and ACC2

Acetyl-CoA Carboxylase exists in two primary isoforms: ACC1, predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in de novo lipogenesis (DNL). The malonyl-CoA produced by ACC2, on the other hand, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.

This compound and the other inhibitors discussed herein are dual inhibitors of both ACC1 and ACC2. By inhibiting ACC1, these compounds directly block the synthesis of new fatty acids. Concurrently, inhibition of ACC2 leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1, promoting the oxidation of fatty acids. This dual action makes them attractive candidates for treating diseases characterized by excess lipid accumulation.

ACC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl_CoA_Cytosol Acetyl-CoA ACC1 ACC1 Acetyl_CoA_Cytosol->ACC1 Substrate Malonyl_CoA_Cytosol Malonyl-CoA ACC1->Malonyl_CoA_Cytosol Product DNL De Novo Lipogenesis (Fatty Acid Synthesis) Malonyl_CoA_Cytosol->DNL Acetyl_CoA_Mito Acetyl-CoA ACC2 ACC2 Acetyl_CoA_Mito->ACC2 Substrate Malonyl_CoA_Mito Malonyl-CoA ACC2->Malonyl_CoA_Mito Product CPT1 CPT1 Malonyl_CoA_Mito->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Fatty_Acids Fatty Acyl-CoA Fatty_Acids->CPT1 Transport Inhibitor CP-640186 HCl Firsocostat PF-05175157 Inhibitor->ACC1 Inhibits Inhibitor->ACC2 Inhibits Enzyme_Assay_Workflow Start Start: Prepare Reagents Dispense_Inhibitor Dispense serial dilutions of test inhibitor into 96-well plate Start->Dispense_Inhibitor Add_Enzyme_Mix Add Master Mix containing ACC1 or ACC2 enzyme, ATP, Acetyl-CoA, and Sodium Bicarbonate Dispense_Inhibitor->Add_Enzyme_Mix Incubate_Reaction Incubate at room temperature for 40 minutes Add_Enzyme_Mix->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at room temperature for 45 minutes Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Incubate_Stop->Detect_ADP Incubate_Detect Incubate at room temperature for 30-60 minutes Detect_ADP->Incubate_Detect Read_Luminescence Measure luminescence using a microplate reader Incubate_Detect->Read_Luminescence Analyze_Data Calculate % inhibition and determine IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

In Vivo Efficacy of CP-640186 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of CP-640186 hydrochloride, an isozyme-nonselective Acetyl-CoA Carboxylase (ACC) inhibitor, with other relevant alternative compounds. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation into metabolic disease therapeutics.

Mechanism of Action: Targeting the Hub of Lipid Metabolism

CP-640186 and its alternatives function by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid metabolism pathway. ACC exists in two isoforms, ACC1 and ACC2, both of which are targeted by CP-640186.[1][2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a primary building block for the synthesis of new fatty acids (de novo lipogenesis).[3][4] Furthermore, malonyl-CoA acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation (breakdown for energy).[2]

By inhibiting ACC, these compounds reduce the levels of malonyl-CoA. This dual action simultaneously halts fatty acid synthesis and promotes fatty acid oxidation, making ACC a highly attractive target for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[5][6]

ACC Signaling Pathway acetyl_coa Acetyl-CoA acc ACC1 & ACC2 acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA dnl De Novo Lipogenesis (Fatty Acid Synthesis) malonyl_coa->dnl Leads to cpt1 CPT1 malonyl_coa->cpt1 Inhibits acc->malonyl_coa Catalyzes cp640186 CP-640186 & Alternatives cp640186->acc Inhibits fatty_acids Fatty Acid Accumulation dnl->fatty_acids Results in fa_oxidation Fatty Acid Oxidation (Energy Production) cpt1->fa_oxidation Promotes mitochondria Mitochondria fa_oxidation->mitochondria

Caption: Simplified signaling pathway of ACC inhibition.

Comparative In Vivo Efficacy Data

The following tables summarize key in vivo efficacy and pharmacokinetic data for this compound and selected alternative ACC inhibitors.

Table 1: In Vivo Potency of ACC Inhibitors in Rodent Models

CompoundAnimal ModelEndpointED₅₀ / EfficacyCitation(s)
CP-640186 RatsLowering hepatic malonyl-CoA55 mg/kg[1][7]
RatsLowering soleus muscle malonyl-CoA6 mg/kg[1][7]
RatsInhibition of fatty acid synthesis13 mg/kg[1][7]
CD1 MiceInhibition of fatty acid synthesis11 mg/kg[7][8]
ob/ob MiceInhibition of fatty acid synthesis4 mg/kg[1][7][8]
RatsStimulation of whole-body fatty acid oxidation~30 mg/kg[1][7]
PF-05221304 RatsInhibition of hepatic malonyl-CoA5 mg/kg[9]
RatsInhibition of hepatic de novo lipogenesis7 mg/kg[9]
ND-630 RatsInhibition of fatty acid synthesisMinimum effective dose: 0.14 mg/kg
RatsStimulation of whole-body fatty acid oxidationMinimum effective dose: 3 mg/kg[10]
Firsocostat (GS-0976) Humans (NASH patients)Relative reduction in liver fat (MRI-PDFF)29% reduction with 20 mg/day for 12 weeks[11][12]

Table 2: Comparative Pharmacokinetic Profiles in Rats

CompoundBioavailabilityPlasma Half-life (t₁₂)Tₘₐₓ (oral)Cₘₐₓ (oral)Citation(s)
CP-640186 39%1.5 h1.0 h345 ng/mL (at 10 mg/kg)[1][8]
PF-05221304 N/A (Human data: 14-18 h half-life)N/AN/AN/A[6]
ND-630 Data suggests favorable drug-like propertiesN/AN/AN/A[5][13]
Firsocostat (GS-0976) N/A (Liver-targeted)N/AN/AN/A[11][14]

Experimental Protocols & Workflow

Accurate evaluation of in vivo efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key experiments cited in the evaluation of ACC inhibitors.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a metabolic drug candidate like CP-640186.

Experimental Workflow start Start model_selection Animal Model Selection (e.g., DIO Rats, ob/ob Mice) start->model_selection acclimatization Acclimatization & Baseline Measurements model_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Drug Administration (e.g., CP-640186 via Oral Gavage) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint_assays Endpoint Assays (OGTT, Euglycemic Clamp) monitoring->endpoint_assays collection Tissue & Blood Collection endpoint_assays->collection analysis Biochemical & Molecular Analysis (Malonyl-CoA, Gene Expression) collection->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy testing.
Protocol 1: Diet-Induced Obesity (DIO) Rat Model

This model is used to study obesity and its metabolic complications, such as insulin (B600854) resistance, which closely mimic the human condition.

  • Animal Selection: Use male Sprague-Dawley or Wistar rats, approximately 5 weeks of age.[15]

  • Housing: House animals individually to allow for accurate measurement of food intake.[15]

  • Acclimatization: Allow a one-week acclimatization period with access to a standard chow diet (e.g., 5% fat).[2]

  • Diet Induction: Switch the experimental group to a high-fat diet (HFD), typically containing 45% to 60% of calories from fat. A matched low-fat purified diet should be used for the control group.[15][16]

  • Duration: Maintain the diet for a period of 8-12 weeks to establish an obese phenotype, characterized by significantly greater body weight gain compared to controls.[2]

  • Confirmation: Obesity can be confirmed by measuring body weight, body composition (e.g., via qNMR/EchoMRI), and metabolic parameters.[17]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.[5][7]

  • Drug Administration: Administer the test compound (e.g., CP-640186) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[5]

  • Baseline Blood Sample (Time 0): Collect a small blood sample from the tail vein to measure baseline blood glucose.[5]

  • Glucose Administration: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11]

  • Serial Blood Sampling: Collect blood samples at specific time points post-glucose administration, typically 15, 30, 60, 90, and 120 minutes.[5][10]

  • Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Measurement of In Vivo De Novo Lipogenesis (DNL)

This protocol uses stable isotopes to quantify the rate of new fatty acid synthesis in tissues like the liver.

  • Isotope Administration: Administer deuterated water (D₂O) to the animals, either as an initial intraperitoneal (IP) bolus to rapidly enrich the body water pool, followed by ad libitum access to D₂O-enriched drinking water (e.g., 8% v/v).[18][19]

  • Treatment Period: Administer the test compound or vehicle for the desired duration of the study.

  • Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) and immediately freeze them in liquid nitrogen.[14][20]

  • Lipid Extraction: Extract total lipids from the tissue samples.

  • Analysis by GC-MS: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of deuterium (B1214612) into newly synthesized fatty acids, such as palmitate.[18]

  • Calculation: Calculate the fraction of newly synthesized fatty acids based on the deuterium enrichment in the fatty acids relative to the enrichment of the body water pool.[18]

Protocol 4: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

  • Surgical Preparation: At least 5 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) to allow for experiments in conscious, unrestrained animals.[1][9]

  • Fasting: Fast the animals for 5-6 hours before the experiment.[11]

  • Tracer Infusion (Optional): For detailed metabolic flux analysis, a primed-continuous infusion of [3-³H]glucose can be initiated to measure basal glucose turnover.[1][11]

  • Clamp Procedure:

    • Initiate a continuous infusion of insulin to achieve a hyperinsulinemic state.[1]

    • Simultaneously, begin a variable infusion of glucose.

    • Monitor blood glucose every 10 minutes via the arterial catheter.[11]

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose levels).

  • Tissue-Specific Glucose Uptake (Optional): A bolus of a radiolabeled glucose analog (e.g., 2-[¹⁴C]deoxyglucose) can be administered to measure glucose uptake in specific tissues.[8]

  • Data Analysis: The GIR during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[9]

References

Navigating the Selectivity of ACC Inhibitors: A Comparative Guide to CP-640186 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186 hydrochloride, and its alternatives, with a focus on their selectivity profiles and the experimental methodologies required for their assessment.

CP-640186 is a potent, cell-permeable, and reversible allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, with IC50 values in the low nanomolar range.[1][2][3] It acts non-competitively with respect to acetyl-CoA, citrate, and bicarbonate, and uncompetitively with ATP.[1] While its potent inhibition of ACC is well-documented, comprehensive public data on its cross-reactivity against a broad panel of other enzymes, such as kinases, is notably absent. This lack of extensive public selectivity data underscores the importance of independent verification by researchers utilizing this compound.

This guide aims to provide a framework for such an evaluation by presenting the known inhibitory activities of CP-640186 and several alternative ACC inhibitors, alongside detailed experimental protocols for assessing their cross-reactivity.

Comparative Inhibitory Activity

CompoundACC1 IC50 (human)ACC2 IC50 (human)ACC1 IC50 (rat)ACC2 IC50 (rat)Notes on Selectivity
This compound Not specifiedNot specified53 nM61 nMPublic cross-reactivity data against broad enzyme panels is limited.
Firsocostat (B609510) (GS-0976, ND-630) 2.1 nM6.1 nMNot specifiedNot specifiedHighly selective; no off-target activity observed against a panel of 101 enzymes, receptors, and ion channels at 10 µM.[1][2][3]
PF-05175157 27.0 nM33.0 nM23.5 nM50.4 nMPublic cross-reactivity data against broad enzyme panels is limited.[4][5]
Olumacostat glasaretil (DRM01) Potent inhibitorPotent inhibitorNot specifiedNot specifiedPrimarily studied for topical application in dermatology; comprehensive public selectivity data is not available.[6][7][8]

Signaling Pathway and Experimental Workflow

To visually represent the context of ACC inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.

ACC Signaling Pathway in Lipogenesis and Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Citrate Citrate AcetylCoA_c Acetyl-CoA Citrate->AcetylCoA_c ACC1 ACC1 AcetylCoA_c->ACC1 MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c ATP -> ADP + Pi FASN Fatty Acid Synthase (FASN) MalonylCoA_c->FASN FattyAcids Fatty Acids FASN->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides CP640186_c CP-640186 CP640186_c->ACC1 FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 Transport FAO Fatty Acid Oxidation (FAO) CPT1->FAO ATP_m ATP FAO->ATP_m MalonylCoA_m Malonyl-CoA MalonylCoA_m->CPT1 ACC2 ACC2 ACC2->MalonylCoA_m AcetylCoA_m Acetyl-CoA AcetylCoA_m->ACC2 CP640186_m CP-640186 CP640186_m->ACC2

Caption: ACC Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_workflow Start Start: Compound of Interest (e.g., CP-640186) PrimaryAssay Primary Target Assay (ACC1/ACC2 Activity) Start->PrimaryAssay KinasePanel Broad Kinase Panel Screen (e.g., 96-well plate format) Start->KinasePanel DataAnalysis Data Analysis & Hit Validation PrimaryAssay->DataAnalysis KinasePanel->DataAnalysis CellBased Cell-Based Assays (Phenotypic & Pathway Analysis) SelectivityProfile Generate Selectivity Profile (IC50/Ki values) CellBased->SelectivityProfile DataAnalysis->CellBased Confirm Cellular Activity & Off-Target Effects

Caption: Inhibitor Selectivity Workflow.

Experimental Protocols

To facilitate the independent assessment of the cross-reactivity of CP-640186 and other ACC inhibitors, the following detailed experimental protocols are provided.

Biochemical Kinase Profiling Assay (Example using ADP-Glo™ Kinase Assay)

This protocol describes a general method for screening a compound against a panel of protein kinases to determine its inhibitory activity.

a. Materials:

  • Kinase panel (recombinant enzymes)

  • Substrate for each kinase

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Compound of interest (e.g., CP-640186) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

b. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture for each kinase in the panel in kinase buffer.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of ATP solution (at a concentration appropriate for each kinase, often near the Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Assay for Fatty Acid Synthesis Inhibition

This protocol measures the effect of a compound on de novo fatty acid synthesis in a cellular context.

a. Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound of interest (e.g., CP-640186)

  • [1,2-¹⁴C]-Acetic acid, sodium salt

  • Scintillation counter and scintillation fluid

  • Phosphate-buffered saline (PBS)

  • 0.1 N NaOH

  • 6 N HCl

  • Hexane (B92381)

b. Procedure:

  • Plate HepG2 cells in 6-well plates and grow to confluence.

  • Wash the cells with PBS and incubate in serum-free medium for 2 hours.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

  • Add [¹⁴C]-acetic acid to a final concentration of 0.5 µCi/mL and incubate for an additional 2 hours.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 1 mL of 0.1 N NaOH and incubate for 30 minutes.

  • Transfer the lysate to a glass tube and add 1 mL of 6 N HCl to hydrolyze the lipids.

  • Incubate at 95°C for 1 hour.

  • Cool the tubes and extract the fatty acids by adding 3 mL of hexane and vortexing.

  • Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.

  • Evaporate the hexane and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Determine the EC50 value for the inhibition of fatty acid synthesis.

Conclusion

While this compound is a valuable tool for studying the roles of ACC1 and ACC2 due to its high potency, the current lack of comprehensive public cross-reactivity data necessitates careful validation by researchers. In contrast, alternative inhibitors like Firsocostat have undergone extensive selectivity profiling, providing a higher degree of confidence in their specificity. By utilizing the provided comparative data and detailed experimental protocols, researchers can make more informed decisions about the selection and application of ACC inhibitors and contribute to a more thorough understanding of their on- and off-target effects. This diligent approach is crucial for the generation of robust and reproducible scientific findings and the advancement of drug discovery programs targeting metabolic diseases.

References

Comparative Analysis of CP-640186 Hydrochloride: An Acetyl-CoA Carboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] As a non-selective inhibitor, it targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme.[3][4] This dual inhibition leads to a decrease in fatty acid synthesis and a stimulation of fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[1][4] This guide provides a comparative overview of this compound's performance against other ACC inhibitors, supported by experimental data.

Quantitative Performance Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize its key performance metrics in comparison to other known ACC inhibitors.

In Vitro Potency and Efficacy
CompoundTarget(s)IC50EC50Cell Line/TissueEffect
CP-640186 rat liver ACC153 nM[1][2][3][5][6]Inhibition of ACC1
rat skeletal muscle ACC261 nM[1][2][3][5][6]Inhibition of ACC2
human recombinant ACC0.41 µMHEK293Inhibition of human ACC
57 nM[1][5]C2C12 cellsStimulation of palmitate acid oxidation
1.3 µM[1][5]Isolated rat epitrochlearis muscleStimulation of palmitate acid oxidation
0.62 µM[1][5]HepG2 cellsInhibition of fatty acid synthesis
1.8 µM[1][5]HepG2 cellsInhibition of triglyceride synthesis
Firsocostat (ND-630)human ACC12.1 nM[7]Inhibition of ACC1
human ACC26.1 nM[7]Inhibition of ACC2
PF-05175157rat ACC123.5 nM[7]Inhibition of ACC1
human ACC127.0 nM[7]Inhibition of ACC1
A-908292human ACC223 nM[8]Selective inhibition of ACC2
Haloxyfopcorn seedling chloroplast ACC0.5 µM[8]Inhibition of ACC
CP-610431ACC1 & ACC2~50 nM[3][4]Inhibition of ACC1 and ACC2
1.6 µM[3][4]HepG2 cellsInhibition of fatty acid synthesis
1.8 µM[3][4]HepG2 cellsInhibition of triglyceride synthesis
In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelED50RouteEffect
CP-640186 Rats13 mg/kg[7][9]OralInhibition of fatty acid synthesis
CD1 Mice11 mg/kg[7][9]OralInhibition of fatty acid synthesis
ob/ob Mice4 mg/kg[7][9]OralInhibition of fatty acid synthesis
Rats~30 mg/kg[4][7]OralStimulation of whole-body fatty acid oxidation
Rats55 mg/kg (hepatic)[3][4]OralLowered malonyl-CoA
Rats6 mg/kg (soleus muscle)[3][4]OralLowered malonyl-CoA
Rats15 mg/kg (quadriceps muscle)[3][4]OralLowered malonyl-CoA
Rats8 mg/kg (cardiac muscle)[3][4]OralLowered malonyl-CoA
CompoundAnimal ModelT1/2BioavailabilityCmaxTmax
CP-640186 Male Sprague-Dawley Rats1.5 h[1][3]39%[1][3]345 ng/mL[1][3]1.0 h[1][3]
CP-640186 ob/ob Mice1.1 h[1][3]50%[1][3]2177 ng/mL[1][3]0.25 h[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

ACC Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ACC enzymes.

  • Enzyme Source : Recombinant human or rat ACC1 and ACC2 are expressed and purified.

  • Reaction Mixture : The assay is typically performed in a buffer containing ATP, acetyl-CoA, and bicarbonate.

  • Inhibitor Addition : The test compound (e.g., CP-640186) is added at varying concentrations.

  • Reaction Initiation and Termination : The reaction is initiated by adding the enzyme and incubated at a controlled temperature. The reaction is then stopped, often by the addition of an acid.

  • Detection : The amount of malonyl-CoA produced is quantified, commonly using a method linked to NADPH consumption, which can be measured spectrophotometrically.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition by CP-640186 has been shown to be reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[3][4]

Fatty Acid Synthesis Assay in Cultured Cells (e.g., HepG2)

This assay measures the rate of de novo fatty acid synthesis in cells.

  • Cell Culture : HepG2 cells are cultured in a suitable medium until they reach the desired confluency.

  • Treatment : Cells are treated with various concentrations of the inhibitor (e.g., CP-640186) for a specified period.

  • Radiolabeling : A radiolabeled precursor, such as [14C]acetate, is added to the medium.

  • Lipid Extraction : After incubation, cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.

  • Quantification : The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis : The rate of fatty acid synthesis is determined, and EC50 values are calculated.

Fatty Acid Oxidation Assay in Cultured Cells (e.g., C2C12 myotubes)

This assay determines the rate at which cells oxidize fatty acids.

  • Cell Culture and Differentiation : C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment : Differentiated myotubes are treated with the test compound.

  • Radiolabeling : A radiolabeled fatty acid, such as [3H]palmitate, is added to the culture medium.

  • Measurement of Radiolabeled Water : During fatty acid oxidation, the radiolabel is released in the form of tritiated water (3H2O). The amount of 3H2O produced is quantified.

  • Data Analysis : The rate of fatty acid oxidation is calculated, and EC50 values are determined.

In Vivo Pharmacokinetic and Efficacy Studies

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound and its therapeutic effect in animal models.

  • Animal Models : Male Sprague-Dawley rats or ob/ob mice are commonly used.[1][3]

  • Compound Administration : this compound is administered via oral gavage or intravenous injection.[1]

  • Pharmacokinetics : Blood samples are collected at various time points post-administration. Plasma concentrations of the compound are determined using methods like LC-MS/MS to calculate parameters such as half-life, bioavailability, Cmax, and Tmax.[1][3]

  • Efficacy : For efficacy studies, after a period of treatment, tissues (e.g., liver, muscle) are collected to measure malonyl-CoA levels or whole-body fatty acid oxidation is assessed. ED50 values are then calculated based on the dose-response relationship.[3][4]

Visualizing the Mechanism and Workflow

Diagrams can effectively illustrate complex biological pathways and experimental processes.

Mechanism of CP-640186 Action cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA->FAS ACC1->MalonylCoA FattyAcids Fatty Acids FAS->FattyAcids FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation ATP ATP BetaOxidation->ATP CP640186 CP-640186 CP640186->ACC1 Inhibits MalonylCoA_Cytosol Malonyl-CoA MalonylCoA_Cytosol->CPT1 Inhibits

Caption: CP-640186 inhibits ACC1, reducing Malonyl-CoA and promoting fatty acid oxidation.

Experimental Workflow for ACC Inhibitor Evaluation cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation Assay ACC Inhibition Assay (IC50 Determination) CellBased Cell-Based Assays (Fatty Acid Synthesis/Oxidation) Assay->CellBased Lead Compounds PK Pharmacokinetic Studies (T1/2, Bioavailability) CellBased->PK Candidate Selection Efficacy Efficacy Studies (ED50, Malonyl-CoA levels) PK->Efficacy

Caption: A typical workflow for evaluating the efficacy of ACC inhibitors.

References

CP-640186: A Potent Tool for Obesity Research as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases, the selection of an appropriate positive control is paramount for the validation of experimental models and the evaluation of novel therapeutic candidates. CP-640186, a potent and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a valuable tool in this regard. This guide provides a comprehensive comparison of CP-640186 with other alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate its effective implementation in obesity studies.

Mechanism of Action: Targeting the Hub of Lipid Metabolism

CP-640186 exerts its anti-obesity effects by inhibiting both isoforms of acetyl-CoA carboxylase: ACC1 and ACC2.[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism.[3] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[2] ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart, where the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for oxidation.

By inhibiting both ACC1 and ACC2, CP-640186 delivers a dual blow to lipid accumulation: it curtails the synthesis of new fatty acids and simultaneously promotes the burning of existing fat stores. This mechanism makes it an effective positive control for studies investigating interventions that target fatty acid metabolism.

Performance Comparison: CP-640186 vs. Other Positive Controls

The selection of a positive control should be guided by the specific research question and the mechanism of the investigational drug. Here, we compare the in vivo efficacy of CP-640186 with other commonly used anti-obesity agents, Orlistat (B1677487) and Liraglutide (B1674861), in diet-induced obese (DIO) mouse models. It is important to note that the following data are compiled from separate studies and are not from a head-to-head comparison.

Parameter CP-640186 Orlistat Liraglutide
Primary Mechanism of Action Inhibition of fatty acid synthesis, promotion of fatty acid oxidationPancreatic and gastric lipase (B570770) inhibitor (reduces fat absorption)GLP-1 receptor agonist (reduces appetite, increases satiety)
Animal Model High-Fat Diet (HFD)-induced obese miceHigh-Fat Diet (HFD)-induced obese miceHigh-Fat Diet (HFD)-induced obese mice
Dosage 75 mg/kg/day (oral gavage)[2][3]30 mg/kg/day (oral gavage)200 µg/kg/day (subcutaneous injection)[4]
Treatment Duration 4 weeks[2][3]3 months12 weeks[5]
Effect on Body Weight Significantly decreased body weight gain compared to HFD control[2][3]Significantly reduced body weight compared to HFD control[6][7]Significantly reduced body weight compared to HFD control[4][8]
Effect on Fat Mass Alleviated hepatic lipid accumulation and reduced adipocyte size[2][3]Reduced visceral fat-to-body weight ratioDecreased fat mass
Effect on Food Intake Data not consistently reported, but mechanism suggests a primary effect on metabolism rather than appetite.Does not directly suppress appetite.Significantly reduces food intake.[9]
Effect on Glucose Metabolism Improved glucose intolerance[3]Improved glucose tolerance[7]Significantly improved glucose tolerance[4][5]

Experimental Protocols

In Vivo Obesity Study in Mice

This protocol outlines a typical study design for evaluating the efficacy of an anti-obesity compound using CP-640186 as a positive control in a diet-induced obesity model.

1. Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 16 weeks to induce obesity.[3]

  • A control group is fed a normal chow diet.

2. Treatment Groups:

  • HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)

  • HFD + Test Compound

  • HFD + CP-640186 (75 mg/kg/day, oral gavage)[2][3]

3. Administration:

  • Compounds are administered daily for 4 weeks.[2][3]

  • Body weight and food intake are monitored regularly (e.g., weekly).

4. Outcome Measures:

  • Body Composition: At the end of the study, body composition (fat mass, lean mass) can be determined using techniques like quantitative magnetic resonance (QMR).

  • Glucose Tolerance Test (GTT): A GTT is performed to assess glucose homeostasis.

  • Tissue Analysis: At sacrifice, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for lipid accumulation) and biochemical assays.

  • Biochemical Assays:

    • Measurement of malonyl-CoA levels in tissues to confirm target engagement.

    • Analysis of serum triglycerides, total cholesterol, and free fatty acids.

In Vitro Measurement of Fatty Acid Oxidation

This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells.

1. Cell Culture:

  • Plate cells (e.g., C2C12 myotubes or primary hepatocytes) in a suitable culture plate.

2. Treatment:

  • Treat cells with the test compound or CP-640186 at various concentrations for a specified period.

3. Fatty Acid Oxidation Assay:

  • Incubate the cells with a radiolabeled fatty acid, such as [1-¹⁴C]-palmitate, complexed to bovine serum albumin (BSA).

  • The oxidation of [1-¹⁴C]-palmitate will produce ¹⁴CO₂ and acid-soluble metabolites (ASMs).

  • Capture the ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Measure the radioactivity in the trapped ¹⁴CO₂ and the supernatant (containing ASMs) using a scintillation counter.

  • The rate of fatty acid oxidation is calculated from the amount of radioactivity incorporated into CO₂ and ASMs.

In Vitro Measurement of Fatty Acid Synthesis

This protocol outlines a method to measure the rate of de novo fatty acid synthesis in cultured cells.

1. Cell Culture:

  • Plate cells (e.g., primary hepatocytes) in a suitable culture plate.

2. Treatment:

  • Treat cells with the test compound or CP-640186 at various concentrations for a specified period.

3. Fatty Acid Synthesis Assay:

  • Incubate the cells with a radiolabeled precursor, such as [¹⁴C]-acetate.

  • The [¹⁴C]-acetate will be incorporated into newly synthesized fatty acids.

  • After incubation, wash the cells and extract the total lipids.

  • Saponify the lipids to release the fatty acids.

  • Measure the radioactivity incorporated into the fatty acid fraction using a scintillation counter.

  • The rate of fatty acid synthesis is determined by the amount of radioactivity in the lipid extract.

Visualizing the Pathways

To better understand the mechanism of action of CP-640186 and the experimental workflows, the following diagrams are provided.

CP-640186_Mechanism_of_Action AcetylCoA Acetyl-CoA ACC ACC1 & ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Substrate CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation ACC->MalonylCoA Product CP640186 CP-640186 CP640186->ACC Inhibits

Mechanism of action of CP-640186.

InVivo_Obesity_Study_Workflow Start Start: High-Fat Diet Feeding (16 weeks) Treatment Treatment Phase (4 weeks) - Vehicle - Test Compound - CP-640186 Start->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint End of Study: - Glucose Tolerance Test - Body Composition (QMR) - Tissue Collection Monitoring->Endpoint Analysis Analysis: - Histology - Malonyl-CoA Levels - Serum Biomarkers Endpoint->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of CP-640186 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of CP-640186 hydrochloride, a potent acetyl-CoA carboxylase (ACC) inhibitor used in metabolic research.

Core Principles of Chemical Waste Management

The fundamental principle governing the disposal of this compound, like any laboratory chemical, is adherence to local, state, and federal regulations. Safety Data Sheets (SDS) from suppliers consistently emphasize that waste materials must be disposed of in accordance with these official guidelines.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step-by-Step Disposal Procedure

Researchers handling this compound should follow this general procedure for its disposal:

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier. Key sections to note are "Handling and Storage" and "Disposal Considerations."

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep the chemical in its original container whenever possible. If transferring to a designated waste container, ensure it is clearly labeled with the chemical name and any associated hazards.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. It is crucial to prevent the release of this compound into the environment. The substance is classified as slightly hazardous to water, and undiluted or large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[3]

  • Container Management: Handle uncleaned containers as you would the product itself.

  • Disposal Pathway: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. Your institution's EHS department will typically manage this process. Do not dispose of this compound with household garbage.[3]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for aqueous waste, are provided in the reviewed Safety Data Sheets. Disposal procedures are guided by regulatory classification rather than specific concentration thresholds for this compound.

ParameterValueSource
Water Hazard Class1 (Self-assessment): Slightly hazardous for waterCayman Chemical SDS[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Final Disposal cluster_4 Improper Disposal Routes (To Avoid) start This compound (Solid or in Solution) is_waste Is the material intended for disposal? start->is_waste is_waste->start No, continue use/storage waste_type Determine Waste Type is_waste->waste_type Yes improper_disposal Improper Disposal is_waste->improper_disposal solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid contact_ehs Contact Institutional EHS for Pickup solid_waste->contact_ehs liquid_waste->contact_ehs approved_disposal Disposal by Approved Hazardous Waste Contractor contact_ehs->approved_disposal drain_disposal Pouring Down Drain improper_disposal->drain_disposal trash_disposal Mixing with General Trash improper_disposal->trash_disposal

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling CP-640186 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of CP-640186 hydrochloride, a potent and orally active acetyl-CoA carboxylase (ACC) inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Plan

This compound is a potent bioactive compound that requires careful handling to minimize exposure risk. The following operational plan outlines the necessary personal protective equipment (PPE) and procedures for safe handling.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable, solid-resistant lab coat or gown- Double-gloving (nitrile gloves)- Chemical splash goggles and a face shield- N95 or higher-rated respirator
Solution Preparation and Handling - Chemical-resistant lab coat- Nitrile gloves- Chemical splash goggles
General Laboratory Operations - Standard lab coat- Nitrile gloves- Safety glasses with side shields

Note: All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed with soap and water after removing gloves.

Operational Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.[1]

  • For long-term storage, keep the compound at -20°C.

Weighing and Solution Preparation:

  • All weighing of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

Spill Management:

  • In case of a spill, evacuate the immediate area and alert laboratory personnel.

  • For small spills of the solid, gently cover with a damp paper towel to avoid raising dust, then wipe the area with a suitable decontaminating solution.

  • For liquid spills, absorb with an inert material and decontaminate the area.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves, and gowns) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Method:

  • As a chlorinated organic compound, this compound waste should be disposed of through a licensed hazardous waste management company.[2]

  • Incineration at high temperatures is the preferred method for the destruction of chlorinated organic residues.[2]

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 522.08 g/mol
IC₅₀ (ACC1, rat liver) 53 nM[1][3]
IC₅₀ (ACC2, rat skeletal muscle) 61 nM[1][3]
Occupational Exposure Limit (OEL) Not established. Handle as a potent compound.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Management A Receive & Inspect (Check for damage) B Store Appropriately (-20°C, Desiccated) A->B Store Securely C Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) B->C Retrieve for Use D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid & Liquid) F->G Generate Waste H Label Hazardous Waste Containers G->H I Dispose via Licensed Vendor (High-Temperature Incineration) H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-640186 hydrochloride
Reactant of Route 2
Reactant of Route 2
CP-640186 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.